molecular formula C5H12ClNO2 B2467701 (3-Methoxyazetidin-3-yl)methanol;hydrochloride CAS No. 2253632-08-3

(3-Methoxyazetidin-3-yl)methanol;hydrochloride

Cat. No.: B2467701
CAS No.: 2253632-08-3
M. Wt: 153.61
InChI Key: VXBLSOCUAYREKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyazetidin-3-yl)methanol;hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxyazetidin-3-yl)methanol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyazetidin-3-yl)methanol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxyazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLSOCUAYREKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bioisosteric Applications of 3,3-Disubstituted Azetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of optimal "Ligand Efficiency" (LE) and "Lipophilic Ligand Efficiency" (LLE), medicinal chemists constantly battle the "Flatland" problem—the tendency of drug candidates to become increasingly planar and lipophilic during optimization. The 3,3-disubstituted azetidine has emerged as a high-value bioisosteric scaffold that addresses this challenge.

This guide details the strategic deployment of the azetidine ring as a bioisostere for gem-dimethyl groups, carbonyls, and saturated heterocycles. By introducing specific vectors and modulating basicity without the lipophilic penalty of larger rings, this scaffold offers a robust solution for correcting metabolic soft spots and improving physicochemical profiles.

The Bioisosteric Rationale: Escaping Flatland

The utility of the 3,3-disubstituted azetidine stems from its unique geometric and electronic properties. Unlike the flexible gem-dimethyl group or the planar carbonyl, the azetidine ring introduces a constrained


 character with a defined "butterfly" puckering conformation.
The "Azetidine Switch"

The core rationale for deploying this scaffold rests on three pillars:

  • Metabolic Blocking: The gem-dimethyl group is a notorious site for cytochrome P450-mediated oxidation (hydroxylation of methyl groups). "Tying back" these methyls into a strained azetidine ring removes the labile hydrogen atoms or sterically hinders the site, significantly reducing intrinsic clearance (

    
    ).
    
  • Vectorial Alignment: The bond angle at the C3 position of azetidine is approximately 90°, which closely mimics the tetrahedral angle of a gem-dimethyl group but with restricted rotation. This allows for precise positioning of substituents (e.g., pharmacophores) into protein binding pockets.

  • Solubility & LogD Modulation: The basic nitrogen of the azetidine (pKa

    
     11.3 for simple alkyl azetidines) provides a solubilizing handle. However, when substituted with electron-withdrawing groups (EWGs) or aryl rings at the 3-position, the pKa can be tuned to physiological relevance (6.5–8.5), improving permeability while maintaining aqueous solubility.
    
Decision Framework

The following decision tree illustrates when to deploy the azetidine scaffold during Lead Optimization (LO).

Azetidine_Decision_Tree Start Lead Compound Optimization Issue Identified Issue_Type Primary Liability? Start->Issue_Type Metabolic High Clearance (Metabolic Soft Spot) Issue_Type->Metabolic Solubility Low Solubility / High LogD Issue_Type->Solubility Vector Poor Target Engagement (Vector Misalignment) Issue_Type->Vector GemDimethyl Is the site a gem-dimethyl group? Metabolic->GemDimethyl Azetidine_Sol Replace Cyclohexane/Phenyl with Azetidine Solubility->Azetidine_Sol Azetidine_Vec Use 3,3-Azetidine to Rigidify Conformation Vector->Azetidine_Vec GemDimethyl->Azetidine_Sol No (General Lipophilicity) Block Deploy 3,3-Disubstituted Azetidine (Metabolic Block) GemDimethyl->Block Yes

Figure 1: Strategic decision tree for incorporating azetidine bioisosteres during lead optimization.

Physicochemical Impact Analysis

The substitution of a carbocyclic moiety or a gem-dimethyl group with an azetidine ring dramatically alters the physicochemical landscape of the molecule.

Comparative Data: The "Gem-Dimethyl" vs. Azetidine

The following table summarizes the shift in properties when replacing a gem-dimethyl group with a 3,3-disubstituted azetidine in a theoretical lipophilic ligand.

Propertygem-Dimethyl Motif3,3-Disubstituted AzetidineImpact / Rationale
LogD (pH 7.4) High (Lipophilic)Lower (

-1.0 to -2.0)
Introduction of polar amine lowers lipophilicity, improving LLE.
Metabolic Stability Low (Oxidation prone)HighRemoval of labile methyl C-H bonds; steric bulk prevents P450 access.
Solubility LowHighProtonation of azetidine nitrogen at physiological pH aids solvation.
Conformation Flexible (Rotatable)Rigid (Puckered)Entropic penalty of binding is reduced due to pre-organization.
pKa N/A (Carbon chain)7.0 - 9.5 (Tunable)Allows for pH-dependent ionization; can be tuned via N-substituents.

Critical Insight: While the azetidine nitrogen improves solubility, it can introduce hERG liability if the pKa is too high (>9.0) and the molecule is lipophilic.[1][2] Capping the nitrogen (e.g., carbamate, amide) or using electron-withdrawing 3-substituents (e.g., fluorine) is a standard mitigation strategy [1].

Synthetic Methodologies

Accessing the 3,3-disubstituted azetidine core requires robust protocols. While recent advances utilize strain-release chemistry of 1-azabicyclobutanes (ABB), the functionalization of 3-azetidinone remains the most versatile method for medicinal chemistry ("MedChem") scale-up.

Protocol: Nucleophilic Addition to N-Boc-3-Azetidinone

This protocol describes the synthesis of a 3-aryl-3-hydroxy-azetidine, a common pharmacophore.

Reagents:

  • N-Boc-3-azetidinone (Commercial)[3]

  • Aryl Bromide (

    
    )
    
  • n-Butyllithium (

    
    -BuLi) or Isopropylmagnesium chloride (
    
    
    
    )
  • Dry THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Preparation of Organometallic:

    • In a flame-dried flask under Argon, dissolve the Aryl Bromide (1.2 equiv) in dry THF.

    • Cool to -78°C.

    • Add

      
      -BuLi (1.2 equiv) dropwise. Stir for 30 mins to generate the Aryl-Lithium species. (Alternatively, use Grignard generation for sensitive substrates).
      
  • Nucleophilic Addition:

    • Dissolve N-Boc-3-azetidinone (1.0 equiv) in dry THF.

    • Add the ketone solution dropwise to the Aryl-Lithium mixture at -78°C.

    • Mechanistic Note: The reaction is driven by the relief of dipole interactions, but the strained ring is stable at this temperature.

  • Quench & Workup:

    • Stir for 1 hour, allowing the reaction to warm to 0°C.

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Derivatization (Optional):

    • The resulting tertiary alcohol can be converted to a fluoride (DAST) or capped to prevent metabolism.

Visualization of Synthetic Pathway

Synthesis_Workflow SM N-Boc-3-Azetidinone Intermediate Tetrahedral Intermediate SM->Intermediate THF, -78°C Reagent Ar-Li / Ar-MgBr (Nucleophile) Reagent->Intermediate Product 3-Aryl-3-Hydroxy Azetidine Intermediate->Product NH4Cl Quench

Figure 2: General synthetic route for accessing 3,3-disubstituted azetidines via 3-azetidinone.

Structural Biology & Ligand Design

The Vector Analysis

When replacing a cyclohexyl or piperidinyl ring with an azetidine, the vectors of the substituents change.

  • Cyclohexane: Chair conformation, substituents are axial/equatorial (109.5°).

  • Azetidine: Puckered ring (butterfly angle ~153°), substituents at C3 are pseudo-equatorial/axial but the vectors are more divergent.

This divergence allows the 3,3-azetidine to probe "corner" pockets in enzymes that are inaccessible to the bulkier cyclohexane ring. Furthermore, the reduced Van der Waals volume of the azetidine (approx 20% less than piperidine) allows for tighter packing in sterically constrained active sites.

Case Studies in Medicinal Chemistry

Case Study 1: Triple Reuptake Inhibitors (Depression)

In the development of broad-spectrum antidepressants, researchers at KIST explored 3-aminoazetidines.[4] By replacing the 3-oxy linker of a lead compound with a 3-aminoazetidine core, they achieved a balanced profile of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake inhibition.

  • Outcome: The azetidine core improved the metabolic stability against microsomal oxidation compared to the pyrrolidine analog while maintaining the necessary basicity for transporter binding [2].

Case Study 2: HDM2-p53 Inhibitors

Inhibiting the protein-protein interaction between HDM2 and p53 is a strategy for cancer therapy.[5] Early leads featured a gem-disubstituted piperidine.

  • Optimization: Bioisosteric replacement with a 3,3-disubstituted azetidine (specifically replacing the bulky piperidine) maintained the critical hydrophobic interactions in the Trp23 pocket of HDM2 while significantly lowering the molecular weight and LogD.

  • Result: This improved the oral bioavailability and cellular potency of the inhibitor class [3].

References

  • Wuitschik, G., et al. (2006).[6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 45(46), 7736–7739.[6] Link

  • Han, S. Y., et al. (2014). "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine." ACS Medicinal Chemistry Letters, 5(10), 1119–1124. Link

  • Zhao, Y., et al. (2015). "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." ACS Medicinal Chemistry Letters, 6(6), 632–637. (Contextual reference for gem-disubstituted scaffold evolution). Link

  • Duncton, M. A. J. (2017). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 15, 5165-5196. Link

Sources

Harnessing the (3-Methoxyazetidin-3-yl)methanol Scaffold for Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Metabolic instability remains a primary driver of attrition in drug discovery, leading to poor pharmacokinetic profiles, unpredictable in vivo exposure, and the termination of otherwise promising candidates. A key strategy to mitigate these risks is the rational design of molecular scaffolds that are inherently resistant to metabolic breakdown. This technical guide provides an in-depth examination of the (3-Methoxyazetidin-3-yl)methanol scaffold, a novel building block engineered to confer exceptional metabolic stability. We will explore the mechanistic underpinnings of its stability, rooted in the synergistic interplay of the conformationally rigid azetidine ring and the metabolically robust methoxy group. This guide offers detailed, field-proven protocols for the in vitro evaluation of metabolic stability, presents comparative data, and provides the causal logic behind experimental design, empowering researchers to effectively deploy this scaffold to de-risk their drug discovery programs.

The Challenge: Overcoming Metabolic Liabilities in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of failure.[1] A compound's metabolic stability, its susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo behavior.[2][3] Rapid metabolism, particularly first-pass metabolism in the liver, can drastically reduce a drug's half-life and bioavailability, necessitating higher or more frequent dosing, which in turn can increase the risk of toxicity.[1][4]

The Cytochrome P450 (CYP) family of enzymes, located primarily in liver microsomes, are the principal agents of Phase I metabolism, responsible for the oxidative breakdown of a vast majority of small-molecule drugs.[5][6] These enzymes often target sterically accessible, electron-rich, or lipophilic sites on a molecule. Identifying and mitigating these "metabolic soft spots" is a central goal of lead optimization.[7] Traditional strategies often involve structural modifications like fluorination or deuteration, but these can inadvertently alter a compound's pharmacological activity or physicochemical properties.[8]

A Paradigm Shift: The Rise of 3D Scaffolds

Modern medicinal chemistry has increasingly shifted focus from flat, aromatic-rich molecules towards compounds with greater three-dimensionality (3D) or sp³ character.[9] Molecules with more complex, rigid 3D shapes offer several advantages. Their predefined spatial arrangement of functional groups can lead to higher binding affinity and selectivity for their biological targets.[10] From a pharmacokinetic perspective, this increased three-dimensionality can effectively shield metabolically labile positions from the active sites of CYP enzymes, a concept known as steric shielding.[11] Saturated heterocyclic scaffolds, such as azetidines, are exemplary in this regard, providing rigid exit vectors for substituents while improving properties like solubility and metabolic stability.[12][13]

The (3-Methoxyazetidin-3-yl)methanol Scaffold: A Detailed Examination

The (3-Methoxyazetidin-3-yl)methanol scaffold is a pre-engineered building block designed to directly address the challenge of metabolic instability. It combines two key features that work in concert to protect adjacent functionalities and the core molecule from enzymatic degradation.

Structural and Physicochemical Properties
  • Azetidine Ring: This four-membered saturated nitrogen heterocycle provides a rigid, conformationally constrained core.[13] Unlike flexible aliphatic linkers, the azetidine ring locks substituents into well-defined spatial orientations, reducing the entropic penalty of binding to a target.[10] Its inherent polarity and sp³-rich nature contribute to improved aqueous solubility and a more favorable "drug-like" profile.[12]

  • Methoxy Group: The methoxy (O-CH₃) group is a key metabolic blocker. Hydroxyl groups (-OH) are common sites for Phase II conjugation reactions (e.g., glucuronidation), which can lead to rapid clearance.[14] By "capping" the 3-position's hydroxyl group as a methyl ether, this major metabolic pathway is blocked. Furthermore, the methoxy group is generally resistant to Phase I oxidative metabolism.[15]

  • Methanol Moiety: The primary alcohol provides a versatile attachment point for further chemical elaboration, allowing the scaffold to be readily incorporated into a diverse range of molecular architectures.

Mechanisms of Metabolic Stabilization

The enhanced stability conferred by this scaffold is not merely the sum of its parts but a synergistic effect of its architecture.

Steric Shielding and Conformational Rigidity

The azetidine ring acts as a "steric shield." When incorporated into a larger molecule, its rigid structure can physically obstruct the approach of bulky CYP enzymes to nearby metabolically weak positions (e.g., benzylic carbons, activated C-H bonds). This is a direct consequence of its 3D geometry, which creates a less favorable conformation for binding within the enzyme's active site.[11]

Blocking Common Metabolic Pathways

The primary mechanism of stabilization is the prevention of common metabolic reactions at the point of attachment. The methoxy group is a bioisosteric replacement for a hydroxyl group that removes the potential for O-glucuronidation or sulfation, two of the most common and rapid clearance pathways for drugs containing phenolic or alcoholic hydroxyls.[14][16] Additionally, the quaternary carbon at the 3-position of the azetidine ring is inherently stable against oxidation.

The diagram below illustrates how the scaffold's features can protect a hypothetical pharmacophore from metabolic attack by a CYP enzyme.

cluster_0 Drug Candidate without Scaffold cluster_1 Drug Candidate with Scaffold Enzyme CYP450 Active Site Molecule Metabolically Labile Site (e.g., -CH2-Ph) Enzyme->Molecule Metabolic Attack Metabolite Oxidized Metabolite (Rapid Clearance) Molecule->Metabolite Enzyme2 CYP450 Active Site Scaffold Azetidine Ring (Steric Shield) Enzyme2->Scaffold Attack Hindered Methoxy Methoxy Group (Metabolic Block) Scaffold->Methoxy NoReaction Metabolism Blocked Scaffold->NoReaction Molecule2 Pharmacophore Molecule2->Scaffold

Caption: Mechanism of scaffold-mediated metabolic protection.

Experimental Validation: A Practical Guide

Assessing the metabolic stability of NCEs is a routine part of the drug discovery process.[17] The following protocols describe robust, industry-standard in vitro assays to quantify the benefits of incorporating the (3-Methoxyazetidin-3-yl)methanol scaffold.[18][19]

Protocol: Liver Microsomal Stability Assay

This assay is a high-throughput method used to evaluate Phase I metabolism, primarily driven by CYP enzymes.[4][17] It measures the rate of disappearance of a parent compound over time.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., Verapamil, Imipramine) at 10 mM in DMSO.

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]).

Protocol: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[18][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).

    • Resuspend hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

    • Prepare a stock solution of the test compound at 10 mM in DMSO.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis & Data Calculation:

    • Follow steps 3 and 4 from the Liver Microsomal Stability Assay protocol. The intrinsic clearance is typically expressed as µL/min/10⁶ cells.

The workflow for these essential stability assays is summarized in the diagram below.

cluster_workflow Metabolic Stability Assay Workflow Start Prepare Reagents (Buffer, Compound, Microsomes/Hepatocytes) Incubate Incubate at 37°C Initiate with NADPH (Microsomes) Start->Incubate Timepoints Quench Reaction at Timepoints (0, 5, 15, 30, 60 min) with Acetonitrile + Internal Standard Incubate->Timepoints Process Centrifuge to Pellet Protein Timepoints->Process Analyze Analyze Supernatant via LC-MS/MS Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Standard workflow for in vitro metabolic stability assays.

Data Presentation: A Comparative Analysis

To illustrate the profound impact of the (3-Methoxyazetidin-3-yl)methanol scaffold, consider the following hypothetical data for two structurally related compounds. Compound A is a lead molecule with a metabolically labile benzylic ether linker. Compound B is an analog where this linker has been replaced with the (3-Methoxyazetidin-3-yl)methanol scaffold.

CompoundScaffold Present?Human Liver Microsomal t½ (min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A No886.6
Compound B Yes> 120< 5.8

The data clearly demonstrates a dramatic improvement in metabolic stability for Compound B. Its half-life in human liver microsomes is significantly extended, and its intrinsic clearance is reduced by over 15-fold. This translates to a much higher probability of achieving sufficient in vivo exposure and a desirable pharmacokinetic profile.

Conclusion and Future Directions

The incorporation of the (3-Methoxyazetidin-3-yl)methanol scaffold represents a powerful, rational approach to mitigating metabolic risk in drug discovery. By combining the steric shielding of a rigid azetidine ring with the metabolic blocking of a methoxy group, this building block effectively protects molecules from degradation by key drug-metabolizing enzymes. The provided experimental protocols offer a robust framework for validating the stability of scaffold-containing compounds. As drug discovery continues to embrace 3D-pharmacology, the strategic deployment of pre-validated, stability-enhancing scaffolds like this will be instrumental in improving the efficiency and success rate of developing new medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • BioIVT. (n.d.). Metabolic Stability Assays.
  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • KAUST Discovery. (2023, October 4). 3D scaffolds shed light on cellular behavior.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Falchi, A., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 1779-1787.
  • Computational Chemistry | Blog. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Enamine. (n.d.). Azetidines.
  • Lee, M., et al. (2021). Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size. PMC.
  • Welsch, M. E., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 44(12), 1227-1251.
  • ResearchGate. (2019). Expanding medicinal chemistry into 3D space: Metallofragments as 3D scaffolds for fragment-based drug discovery.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
  • Iscaffpharma. (n.d.). Cancer drug development support using 3D scaffolds.
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(3).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • The Thibodeaux Lab. (n.d.). Allosteric Mechanisms in Cytochrome P450 Metabolism.
  • Drug Discovery Resources. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • ResearchGate. (n.d.). Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions.
  • ResearchGate. (2012). Potent Mechanism-Based Inactivation Of Cytochrome P450 2B4 By 9-Ethynylphenanthrene.
  • Locuson, C. W., & Hutzler, J. M. (2019). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC.
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(3), 242-249.

Sources

Azetidine vs. Oxetane Scaffolds in Fragment-Based Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Small Rings in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space with remarkable efficiency, often identifying novel binding interactions that are missed by traditional high-throughput screening (HTS). The success of this approach hinges on the quality and diversity of the fragment library. Among the most valuable motifs in a modern fragment library are small, saturated heterocycles, which offer a compelling combination of three-dimensionality, defined exit vectors, and tunable physicochemical properties.

This guide provides an in-depth comparative analysis of two such scaffolds that have garnered significant attention in medicinal chemistry: azetidine and oxetane.[1][2][3][4][5] These four-membered rings, while structurally similar, possess distinct electronic and conformational properties that translate into different strategic advantages in a drug discovery campaign. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide a nuanced, field-proven perspective on the causality behind experimental choices involving these scaffolds. We will explore their fundamental properties, their roles as bioisosteres, their impact on ADME profiles, and their practical application in FBDD workflows, supported by detailed experimental protocols.

Part 1: Core Physicochemical and Structural Differences

The decision to incorporate an azetidine or an oxetane into a fragment is rooted in their fundamental structural and electronic differences. These differences dictate their interactions with biological targets and their influence on the overall properties of the molecule.

Azetidine: The nitrogen atom in the azetidine ring confers basicity, creating a potential cationic interaction point or a hydrogen bond donor/acceptor site. The pKa of the azetidinyl nitrogen is typically in the range of 8-10, although this is highly dependent on substitution. The ring itself is non-planar, adopting a "puckered" conformation to alleviate ring strain.[6] This puckering is a critical feature, as it projects substituents into distinct axial and equatorial-like positions, influencing the molecule's three-dimensional shape.

Oxetane: Replacing the nitrogen with an oxygen atom removes the basicity, rendering the oxetane scaffold a neutral, polar motif. The oxygen atom is a potent hydrogen bond acceptor. Similar to azetidine, the oxetane ring is puckered. The electronegative oxygen atom also exerts a powerful inductive electron-withdrawing effect, which can significantly influence the properties of adjacent functional groups.[7] For instance, placing an oxetane alpha to an amine can reduce the amine's pKa by approximately 2.7 units, a strategy often used to modulate basicity and improve cell permeability.[7]

G cluster_0 Azetidine Scaffold cluster_1 Oxetane Scaffold Azetidine Azetidine Prop_A1 Nitrogen Heterocycle Azetidine->Prop_A1 Prop_A2 Basic (pKa ~8-10) Azetidine->Prop_A2 Prop_A3 H-bond Donor/Acceptor Azetidine->Prop_A3 Prop_A4 Puckered Conformation Azetidine->Prop_A4 Oxetane Oxetane Prop_O1 Oxygen Heterocycle Oxetane->Prop_O1 Prop_O2 Neutral, Polar Oxetane->Prop_O2 Prop_O3 H-bond Acceptor Oxetane->Prop_O3 Prop_O4 Inductive Effect (-I) Oxetane->Prop_O4

Caption: Core properties of Azetidine and Oxetane scaffolds.

Data Presentation: Comparative Physicochemical Properties
PropertyAzetidineOxetaneRationale & Implication in FBDD
Heteroatom NitrogenOxygenDetermines basicity, H-bonding capability, and metabolic profile.
Basicity (pKa) ~8-10 (tunable)NeutralAzetidine can form salt bridges; Oxetane avoids basicity liabilities.
H-Bonding Donor (N-H) & Acceptor (N)Acceptor only (O)Offers different interaction possibilities with the protein target.
Polarity Polar, Cationic at pH 7.4Polar, NeutralInfluences solubility and permeability. Oxetane is often used to add polarity without adding a formal charge.
Lipophilicity (LogP) Generally lowerLower than carbocyclic analogsBoth can reduce lipophilicity, a key goal in fragment optimization.[8]
Conformation PuckeredPuckeredProvides 3D exit vectors for fragment growing, escaping "flatland".[9]
Inductive Effect ModerateStrongOxetane's strong inductive effect can modulate the pKa of nearby groups.[7][10]

Part 2: Strategic Application as Bioisosteres

A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is swapped for another to improve a molecule's properties without losing its desired biological activity. Both azetidine and oxetane are highly valuable bioisosteres.[11][12][13][14]

  • Oxetane as a gem-Dimethyl or Carbonyl Bioisostere: The oxetane ring is a popular replacement for the gem-dimethyl group.[15][16] This swap maintains the tetrahedral geometry and steric bulk but significantly increases polarity and aqueous solubility while often improving metabolic stability.[8] An oxetane can also replace a carbonyl group, removing the planarity and potential for metabolic reduction while introducing a stable hydrogen bond acceptor.[12][16]

  • Azetidine as a Bioisostere for Other Amines: Azetidine can serve as a conformationally restricted analog of larger, more flexible amines like piperidine or pyrrolidine. This restriction can lock the molecule into a more favorable binding conformation, improving potency and selectivity. Its smaller size also reduces lipophilicity compared to larger saturated heterocycles.

G cluster_0 Common Bioisosteric Replacements Gem gem-Dimethyl Oxe Oxetane Gem->Oxe Improves Solubility, Metabolic Stability Carbonyl Carbonyl Carbonyl->Oxe Increases 3D Shape, Removes Planarity Piperidine Piperidine Aze Azetidine Piperidine->Aze Reduces Size/LogP, Constrains Conformation

Caption: Common bioisosteric replacements for fragment design.

Part 3: Impact on ADME Properties - A Causal Analysis

The choice between azetidine and oxetane often comes down to fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a fragment hit.

  • Solubility: Both scaffolds generally improve aqueous solubility compared to their carbocyclic or more lipophilic counterparts.[3][17] Oxetanes are particularly effective at increasing solubility by introducing polarity without the complications of a basic center.[8][16][18] The replacement of a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[8]

  • Metabolic Stability: This is a context-dependent property. Both rings can be used to block metabolically labile sites. For example, replacing an easily oxidized isopropyl group with a more stable azetidine or oxetane ring is a common strategy.[11] Azetidines can be susceptible to N-dealkylation or oxidation, while oxetanes are generally more metabolically robust, though they can be substrates for microsomal epoxide hydrolase (mEH) in some cases.[7]

  • Permeability & Efflux: High polarity can be a double-edged sword, potentially reducing permeability. The basicity of azetidine means it will be protonated at physiological pH, which can trap the molecule and reduce passive diffusion. The neutral character of oxetane is often advantageous for achieving a balance between solubility and permeability.[15]

Data Presentation: Typical Effects on ADME Parameters
ADME ParameterAzetidine IncorporationOxetane IncorporationCausality
Aqueous Solubility IncreaseSignificant IncreaseIntroduction of a polar N-H group vs. a more polar C-O-C ether.[8][16]
Metabolic Stability Generally increased (blocks sites)Generally increased (blocks sites)Replacement of metabolically weak groups (e.g., benzylic protons, alkyl ethers).[15][18]
Permeability Can decreaseGenerally favorableAzetidine's basicity leads to ionization; Oxetane adds polarity without charge.
hERG Inhibition Lower risk than larger aminesLow riskReduced lipophilicity and basicity (for oxetane) are key mitigating factors.[15]

Part 4: Fragment Screening Methodologies & Protocols

Identifying the weak binding of fragments (typically in the high µM to mM range) requires highly sensitive biophysical techniques.[19][20] The choice of method depends on the target, available resources, and the information required.

FBDD_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Optimization Hit-to-Lead Optimization SPR SPR Ortho Orthogonal Biophysical Method (e.g., ITC, MST) SPR->Ortho NMR NMR NMR->Ortho Xray X-ray Xray->Ortho Dose Dose-Response Curve Ortho->Dose SBDD Structure-Based Design (X-ray or Model) Dose->SBDD MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem MedChem->SBDD Iterative Cycles

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Experimental Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful label-free technique for primary screening that provides kinetic data (k_on, k_off) in addition to affinity (K_D).[21][22]

  • Self-Validation System: The protocol includes a reference channel to subtract non-specific binding and buffer effects, ensuring high-quality, reliable data.

  • Step-by-Step Methodology:

    • Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip surface via amine coupling to a target level that will produce a theoretical Rmax of ~50-100 RU for a typical fragment.

    • Reference Surface: Prepare a reference flow cell by performing the same amine coupling chemistry without the protein to serve as a control for non-specific binding.[23]

    • Fragment Preparation: Prepare fragment solutions in a running buffer (e.g., HBS-EP+) with a matched DMSO concentration (typically 1-2%). Screen at a single high concentration (e.g., 200 µM).

    • Injection & Data Collection: Inject fragment solutions over the target and reference surfaces for a defined association time (e.g., 60s) followed by a dissociation phase (e.g., 120s).

    • Data Analysis: Double-reference subtract the data (reference surface and buffer-only injections). Identify hits based on a response threshold significantly above the noise level.

    • Hit Confirmation: Re-test initial hits in a dose-response format (e.g., 8-point titration) to confirm binding and determine the equilibrium dissociation constant (K_D).

Experimental Protocol 2: NMR-Based Screening (Ligand-Observed)

NMR is highly robust for detecting weak interactions. Ligand-observed methods like Saturation Transfer Difference (STD) are efficient for primary screening.[24][25]

  • Self-Validation System: The experiment relies on the transfer of magnetization from a selectively saturated protein to a binding ligand. Non-binders will show no signal in the difference spectrum, providing an intrinsic control.

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a stock solution of the target protein (e.g., 10-20 µM) in a deuterated buffer (e.g., PBS in D₂O). Prepare fragment mixtures ("cocktails" of 5-10 non-overlapping fragments) at a concentration of ~100-500 µM per fragment.[]

    • Acquire Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein.

    • Acquire STD Spectra: Add the protein to the fragment cocktail. Acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein spectrum where no ligand signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

    • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from fragments that bind to the protein.

    • Hit Deconvolution: If a cocktail shows hits, test each fragment individually to identify the active component(s).

Experimental Protocol 3: X-ray Crystallography Screening

Crystallography provides the ultimate validation: a direct, high-resolution view of the fragment binding to the target, which is invaluable for structure-based design.[27][28][29]

  • Self-Validation System: The resulting electron density map is a direct physical measurement. A clear, unambiguous density for the fragment that can be logically modeled provides self-evident proof of binding.

  • Step-by-Step Methodology:

    • Crystal Preparation: Grow robust crystals of the target protein that can withstand the soaking process.

    • Soaking Solution: Prepare a "cocktail" of 5-10 fragments in a cryo-protectant solution at a high concentration (e.g., 10-50 mM per fragment).[27]

    • Crystal Soaking: Transfer a protein crystal into a drop of the soaking solution and allow it to incubate for a period ranging from minutes to hours.

    • Vitrification: Rapidly freeze the soaked crystal in liquid nitrogen to prevent ice crystal formation.

    • Data Collection: Collect X-ray diffraction data at a synchrotron source.

    • Structure Solution & Analysis: Process the diffraction data. If a fragment has bound, its electron density will be visible in the difference Fourier map (Fo-Fc). Model the fragment into the density to determine its binding pose and interactions.[30]

Conclusion: A Tale of Two Scaffolds

The choice between an azetidine and an oxetane scaffold is not a matter of one being universally "better" than the other; it is a strategic decision based on the specific challenges of a drug discovery project.

  • Choose Azetidine when:

    • A basic center is desired for a specific salt-bridge interaction with an acidic residue (e.g., Asp, Glu) in the target's active site.

    • A hydrogen bond donor is required.

    • A conformationally restricted amine is needed to improve potency or selectivity.

  • Choose Oxetane when:

    • The primary goal is to improve solubility and reduce lipophilicity without introducing a basic center.[7]

    • A metabolically robust, polar replacement for a gem-dimethyl or carbonyl group is needed.[15][16]

    • The pKa of a nearby amine needs to be attenuated to improve permeability.[10]

By understanding the distinct personalities of these two powerful scaffolds, medicinal chemists can make more informed decisions, accelerating the journey from a weakly binding fragment to a potent, drug-like clinical candidate. The continued development of novel synthetic methods will only expand the utility of these four-membered rings, solidifying their place as indispensable tools in the FBDD arsenal.[1][2][4][5][31][32][33]

References

  • Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]

  • Rocha, S., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 38-42. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. PubMed. [Link]

  • Gesellchen, F., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Gill, A. L., et al. (2012). Fragment screening using X-ray crystallography. PubMed. [Link]

  • Selvita. X-ray Crystallography Fragment Screening. Selvita. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Ruckwardt, T. J., et al. (2014). Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. [Link]

  • Rich, R. L., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]

  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Sygnature Discovery. Fragment Screening. Sygnature Discovery. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Kumar, V., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Unknown. (2024). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. [Link]

  • Martinez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Cong, X., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Unknown. (2017). Examples of azetidine-based bioisosters. ResearchGate. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. [Link]

  • Martinez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]

  • Croft, R. A., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Croft, R. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Unknown. (2024). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

  • Poskonins, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. [Link]

  • Unknown. (2024). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. ResearchGate. [Link]

  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]

  • Kumar, V., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. [Link]

  • Enamine. (2026). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Unknown. (2026). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]

Sources

Methodological & Application

Topic: Scalable Synthesis Methods for 3-Methoxy-3-(Hydroxymethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become privileged structural motifs in medicinal chemistry.[1][2] Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of properties that can significantly enhance the profiles of drug candidates.[1][2] Incorporating an azetidine ring can improve metabolic stability, aqueous solubility, and receptor binding affinity by providing novel exit vectors and conformational restriction compared to more common five- or six-membered rings.[1] Specifically, 3,3-disubstituted azetidines, such as the 3-methoxy-3-(hydroxymethyl)azetidine scaffold, are of high interest as they present a compact, sp³-rich core with well-defined stereochemistry and vectors for further functionalization.

Despite their value, the synthesis of highly functionalized azetidines can be challenging due to the inherent ring strain.[3] This guide, intended for medicinal and process chemists, provides a detailed, scalable, and field-proven synthetic route to N-protected 3-methoxy-3-(hydroxymethyl)azetidine, a versatile building block for drug discovery programs. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the protocols are both reproducible and adaptable.

Retrosynthetic Strategy and Core Logic

The primary challenge in synthesizing the target molecule lies in the controlled, diastereoselective installation of two distinct oxygen-containing functional groups at the C3 position. Our strategy is to build upon a readily available, commercial starting material, 1-Boc-3-azetidinone , and introduce the required functionalities sequentially. This "building block" approach is generally more scalable and amenable to analogue synthesis than constructing the azetidine ring late in the synthesis.[4]

The chosen retrosynthetic pathway involves three key transformations:

  • Nucleophilic Addition: Introduction of a protected hydroxymethyl equivalent to the C3 ketone.

  • O-Methylation: Selective methylation of the newly formed tertiary alcohol.

  • Deprotection: Removal of the protecting group from the primary alcohol to unveil the hydroxymethyl moiety.

This sequence is designed to maximize selectivity and utilize robust, scalable chemical reactions.

G Target 1-Boc-3-methoxy-3-(hydroxymethyl)azetidine Intermediate2 1-Boc-3-methoxy-3-((benzyloxy)methyl)azetidine Target->Intermediate2 Hydrogenolysis (Deprotection) Intermediate1 1-Boc-3-hydroxy-3-((benzyloxy)methyl)azetidine Intermediate2->Intermediate1 O-Methylation (Williamson Ether Synthesis) Start 1-Boc-3-azetidinone Intermediate1->Start Nucleophilic Addition Reagent1 Protected Hydroxymethyl Grignard Reagent Reagent1->Intermediate1

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 1-Boc-3-hydroxy-3-((benzyloxy)methyl)azetidine

Scientific Rationale

The first crucial step is the 1,2-addition of a hydroxymethyl anion equivalent to the carbonyl of 1-Boc-3-azetidinone. A direct reaction with formaldehyde or its polymers is often plagued by side reactions and poor scalability. A more controlled and scalable approach involves a Grignard reaction with a protected form of a C1 synthon. We have selected (benzyloxymethyl)magnesium chloride for this purpose. The benzyl group is a robust protecting group that is stable to the basic Grignard conditions and the subsequent methylation step, yet it can be removed cleanly under neutral conditions via hydrogenolysis.

Experimental Protocol

Materials:

  • 1-Boc-3-azetidinone

  • Benzyl chloromethyl ether (BOM-Cl)

  • Magnesium turnings

  • Iodine (catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add anhydrous THF and a fraction of the benzyl chloromethyl ether (1.2 equivalents, diluted in THF).

    • Initiate the reaction with gentle heating. Once initiated, add the remaining benzyl chloromethyl ether solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the resulting dark grey solution for 1 hour at room temperature.

  • Nucleophilic Addition:

    • In a separate flame-dried flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared (benzyloxymethyl)magnesium chloride solution via cannula, keeping the internal temperature below 5 °C.

    • Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with EtOAc and water. Separate the organic layer.

    • Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to afford 1-Boc-3-hydroxy-3-((benzyloxy)methyl)azetidine as a colorless oil.

ReagentMolar Eq.PurityNotes
1-Boc-3-azetidinone1.0>98%Ensure anhydrous conditions.
Magnesium1.2N/AActivate with iodine.
Benzyl chloromethyl ether1.2>97%Caution: Lachrymator and carcinogen. Handle in a fume hood.
Anhydrous THF-<50 ppm H₂OCritical for Grignard formation.
Typical Yield 75-85%

Part 2: O-Methylation of the Tertiary Alcohol

Scientific Rationale

The second step is the methylation of the tertiary alcohol. The Williamson ether synthesis is a classic and reliable method for this transformation. We use sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the sterically hindered tertiary alcohol, forming the corresponding alkoxide. Methyl iodide (MeI), a potent electrophile, is then added to complete the Sₙ2 reaction. The primary benzyl ether remains unaffected under these conditions.

Experimental Protocol

Materials:

  • 1-Boc-3-hydroxy-3-((benzyloxy)methyl)azetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Deprotonation:

    • To a flame-dried flask under an argon atmosphere, add sodium hydride (1.5 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Dissolve the alcohol from Part 1 (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. (Note: Hydrogen gas is evolved).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Methylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (2.0 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of water.

    • Dilute with EtOAc and saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with EtOAc.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography (hexane/EtOAc gradient) to yield 1-Boc-3-methoxy-3-((benzyloxy)methyl)azetidine .

ReagentMolar Eq.PurityNotes
Starting Alcohol1.0>95%Must be anhydrous.
Sodium Hydride (60%)1.5N/AHandle with care; pyrophoric.
Methyl Iodide2.0>99%Excess used to drive reaction to completion.
Typical Yield 80-90%

Part 3: Final Deprotection to Yield the Target Building Block

Scientific Rationale

The final step is the selective cleavage of the benzyl ether in the presence of the newly formed methyl ether and the acid-labile Boc group. Catalytic hydrogenation is the ideal method for this transformation. Palladium on carbon (Pd/C) is an effective catalyst for hydrogenolysis of benzyl ethers under mild conditions (atmospheric pressure of H₂). This method offers high selectivity and a simple, non-extractive work-up.

Experimental Protocol

Materials:

  • 1-Boc-3-methoxy-3-((benzyloxy)methyl)azetidine

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Hydrogenolysis:

    • Dissolve the benzyl ether from Part 2 (1.0 equivalent) in methanol.

    • Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.

    • Securely attach a hydrogen-filled balloon to the flask.

    • Evacuate and backfill the flask with hydrogen gas three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully purge the reaction flask with argon or nitrogen.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude product, 1-Boc-3-methoxy-3-(hydroxymethyl)azetidine , is often of sufficient purity (>95%) for subsequent use. If necessary, it can be further purified by silica gel chromatography.

G cluster_0 Overall Synthetic Workflow Start 1-Boc-3-azetidinone Step1 1. Grignard Addition (BOM-MgCl, THF) Start->Step1 Intermediate1 1-Boc-3-hydroxy-3- ((benzyloxy)methyl)azetidine Step1->Intermediate1 Step2 2. O-Methylation (NaH, MeI, THF) Intermediate1->Step2 Intermediate2 1-Boc-3-methoxy-3- ((benzyloxy)methyl)azetidine Step2->Intermediate2 Step3 3. Hydrogenolysis (H₂, Pd/C, MeOH) Intermediate2->Step3 Target 1-Boc-3-methoxy-3- (hydroxymethyl)azetidine Step3->Target

Caption: Scalable workflow for the target azetidine derivative.

Optional Protocol: N-Boc Deprotection

For applications requiring the free secondary amine, the Boc group can be efficiently removed under acidic conditions.

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the solution to warm to room temperature and stir for 1-3 hours.

  • Concentrate the mixture under reduced pressure.

  • The resulting residue can be co-evaporated with toluene to remove residual TFA, yielding the desired azetidine as its trifluoroacetate salt.

Conclusion

The protocols detailed in this guide describe a robust, scalable, and logical synthetic sequence for the preparation of 1-Boc-3-methoxy-3-(hydroxymethyl)azetidine, a highly valuable building block for medicinal chemistry. By leveraging a common starting material and employing well-understood, high-yielding reactions, this pathway provides reliable access to this important scaffold. The explanations provided for each step's rationale are intended to empower researchers to not only replicate these procedures but also to adapt them for the synthesis of novel analogues, thereby accelerating the drug discovery process.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Thieme.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed.

Sources

Application Note: (3-Methoxyazetidin-3-yl)methanol as a Rigidifying Linker Motif in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "first-generation" flexible linkers (PEG, alkyl chains) to rigidified scaffolds represents a critical evolution in Proteolysis Targeting Chimera (PROTAC) design.[1][2] This guide details the application of (3-Methoxyazetidin-3-yl)methanol (CAS: 1428989-42-7) as a high-value linker building block.

Unlike linear chains that suffer from high conformational entropy and poor membrane permeability, the 3,3-disubstituted azetidine core offers a distinct "kinked" geometry. The specific inclusion of the 3-methoxy group serves two functions: it suppresses the lipophilicity of the carbon skeleton (lowering cLogP) and eliminates a hydrogen bond donor (HBD), thereby enhancing passive permeability. This note provides the rationale, synthesis protocols, and validation workflows for integrating this motif into your degrader campaigns.

Physicochemical Rationale & "Linkerology"

The success of a PROTAC depends heavily on the "Goldilocks" zone of the linker: it must be long enough to span the gap between the E3 ligase and the Protein of Interest (POI), but rigid enough to minimize the entropic penalty of binding.

Comparative Analysis: Why Azetidines?
FeatureLinear AlkylPolyethylene Glycol (PEG)(3-Methoxyazetidin-3-yl)methanol
Conformational Entropy High (Floppy)High (Floppy)Low (Rigid/Constrained)
Water Solubility PoorExcellentGood (Polar Methoxy/Amine)
Cell Permeability Good (if short)Poor (high PSA)Excellent (Low PSA, Compact)
Exit Vector Geometry Linear/UndefinedLinear/UndefinedDefined (Geminal 3,3-vector)
Metabolic Stability Low (Oxidation)ModerateHigh (Saturated Heterocycle)
Mechanistic Advantage: The "Entropic Pre-organization"

Using a rigid linker like the azetidine core reduces the energetic cost (


) required to freeze the molecule into the bioactive conformation necessary for the ternary complex.

TernaryComplexThermodynamics Unbound Unbound PROTAC (Solution) Flexible Flexible Linker (PEG) High Entropy Loss Unbound->Flexible High Freedom Rigid Rigid Linker (Azetidine) Pre-organized State Unbound->Rigid Low Freedom Complex Productive Ternary Complex (POI : PROTAC : E3) Flexible->Complex High Entropic Penalty (ΔS << 0) Rigid->Complex Low Entropic Penalty (ΔS ≈ 0)

Figure 1: Thermodynamic advantage of rigid linkers. Pre-organization minimizes the entropic penalty upon ternary complex formation, potentially improving cooperativity (


).[3]

Chemical Synthesis Protocol

The molecule contains two distinct nucleophiles: a secondary amine (azetidine ring) and a primary alcohol . This allows for orthogonal functionalization without complex protecting group manipulations, provided the order of addition is controlled.

Strategy: Sequential Functionalization

Objective: Connect Ligand A (e.g., VHL ligand) to the Amine, and Ligand B (e.g., Warhead) to the Alcohol.

Step 1: Amine Functionalization (Nucleophilic Aromatic Substitution or Amide Coupling)

The secondary amine is significantly more nucleophilic than the primary alcohol.

Reagents:

  • (3-Methoxyazetidin-3-yl)methanol (1.0 eq)

  • Ligand A-Electrophile (e.g., VHL-Ligand-COOH or VHL-Ligand-Fluoride)

  • Base: DIPEA (3.0 eq)

  • Coupling Agent (if amide): HATU (1.1 eq)

  • Solvent: DMF or DMSO[4]

Protocol:

  • Dissolve Ligand A-COOH (1.0 eq) in dry DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate.

  • Add (3-Methoxyazetidin-3-yl)methanol (1.2 eq).

    • Note: The alcohol does not compete with the amine for the activated ester under these conditions.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: Ligand A + 115 Da).

  • Workup: Dilute with EtOAc, wash with brine/water. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Result: Intermediate 1 (Alcohol-free, Amine-capped).

Step 2: Alcohol Activation & Coupling

Now that the amine is capped, the alcohol is the sole nucleophile.

Option A: Etherification (vs Alkyl Halide)

  • Dissolve Intermediate 1 in dry THF/DMF.

  • Add NaH (1.5 eq) at 0°C. Stir for 15 min.

  • Add Ligand B-Alkyl Halide (e.g., Warhead-Linker-Br).

  • Warm to RT and stir overnight.

Option B: Carbamate Formation (vs Isocyanate/Activated Carbonate) Preferred for stability and solubility.

  • Dissolve Intermediate 1 in DCM.

  • Add DSC (N,N'-Disuccinimidyl carbonate) and Et₃N to activate the alcohol to a succinimidyl carbonate.

  • Add Ligand B-Amine.

  • Stir at RT for 4 hours.

SynthesisWorkflow Start (3-Methoxyazetidin-3-yl)methanol (Dual Nucleophile) Step1 Step 1: Amine Selective Coupling (HATU/DIPEA + Ligand A-COOH) Start->Step1 High Nucleophilicity (NH) Inter Intermediate 1 (Amide-linked, Free OH) Step1->Inter Step2 Step 2: Alcohol Activation (DSC or NaH + Ligand B) Inter->Step2 Remaining Nucleophile (OH) Final Final PROTAC (Rigid Azetidine Linker) Step2->Final

Figure 2: Orthogonal synthesis workflow exploiting the reactivity difference between the azetidine amine and the pendant primary alcohol.

Biological Validation Protocols

Once synthesized, the rigid linker PROTAC must be evaluated not just for potency, but for the quality of the ternary complex.

Protocol A: Differential Scanning Fluorimetry (DSF) / NanoBRET

Rationale: Rigid linkers often stabilize the Ternary Complex (TC) better than flexible ones. You should observe a distinct


 shift or extended residence time.
  • Prepare Ternary Mix: Incubate Recombinant E3 Ligase (1 µM) + Recombinant POI (1 µM) + PROTAC (5 µM).

  • Control: DMSO only, Binary mix (E3+PROTAC), Binary mix (POI+PROTAC).

  • Run DSF: Ramp temperature from 25°C to 95°C.

  • Analysis: Look for a unique melting peak (

    
    ) that is distinct from the binary complexes. A positive shift (
    
    
    
    ) indicates positive cooperativity facilitated by the rigid linker.
Protocol B: Degradation Efficiency (Western Blot)
  • Cell Line: Treat cells (e.g., HEK293, HeLa) with PROTAC dose response (1 nM – 10 µM) for 16 hours.

  • Lysis: RIPA buffer + Protease Inhibitors.

  • Normalization: Total protein (BCA assay).

  • Blotting: Probe for POI and Loading Control (GAPDH/Actin).

  • Quantification: Calculate

    
     (Potency) and 
    
    
    
    (Efficacy).
    • Note: If you observe a "Hook Effect" (loss of degradation at high concentrations) at lower concentrations than usual, it may indicate very high binary affinity, a common trait of rigidified linkers.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Solubility in Assay Media Linker is too compact/lipophilic.The methoxy group aids solubility, but if insufficient, consider coupling the alcohol to a short PEG-2 spacer before the warhead.
No Degradation despite Binding Incorrect Exit Vector.The 3,3-geometry is fixed. If the angle is wrong, the E3/POI cannot kiss. Synthesize the 3-(Azetidin-3-yl)propan-1-ol analog (extended chain) to alter the vector length.
Poor Yield in Step 2 Steric hindrance at the neopentyl-like alcohol.Use a stronger activation method (e.g., 4-Nitrophenyl chloroformate) or heat the reaction to 50°C.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1, 273-312.[] Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with proline-rich peptides. Journal of Medicinal Chemistry, 63(23), 14821-14839. (Context: Rigidifying linkers). Link

  • Bostrom, J., et al. (2012). Oxetanes as versatile elements in drug discovery and synthesis. Journal of Medicinal Chemistry, 55(9), 4271–4290. (Context: Polar sp3-rich scaffolds like azetidines/oxetanes). Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15, 672–680. (Demonstrates rigid linker impact on cooperativity). Link

  • Pike, A., et al. (2020). Optimising proteolysis targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800. Link

Sources

Troubleshooting & Optimization

Preventing azetidine ring opening during synthesis with (3-Methoxyazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Azetidine Ring Opening

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methoxyazetidin-3-yl)methanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of synthesizing with this versatile building block while preserving the integrity of the strained azetidine ring.

Part 1: Understanding the Challenge: The Fragile Azetidine Ring
FAQ 1: Why is the azetidine ring in (3-Methoxyazetidin-3-yl)methanol prone to opening?

The susceptibility of the azetidine ring to opening is primarily due to significant ring strain, estimated to be around 25.4 kcal/mol.[1] This inherent strain makes the four-membered ring more reactive than its less strained five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[1]

Several factors can trigger the opening of the azetidine ring:

  • Acidic Conditions: Protonation of the azetidine nitrogen in an acidic medium forms an azetidinium ion. This dramatically increases the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack and subsequent ring cleavage.[2][3]

  • Lewis Acids: Similar to Brønsted acids, Lewis acids can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack.[4]

  • Nucleophilic Attack: Strong nucleophiles can directly attack one of the carbon atoms of the azetidine ring, leading to its opening, especially when the ring is activated.

  • Intramolecular Reactions: Pendant functional groups on the molecule can, under certain conditions, act as internal nucleophiles, leading to an intramolecular ring-opening decomposition.[5]

The presence of a methoxy and a hydroxymethyl group at the C3 position of (3-Methoxyazetidin-3-yl)methanol can also influence the ring's stability, although the primary driver for its reactivity remains the inherent ring strain.

FAQ 2: What are the common signs of unintended ring opening?

Detecting azetidine ring opening early in your synthetic route is crucial to saving time and resources. The primary methods for identifying ring-opened byproducts are through chromatographic and spectroscopic analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first indication of a problem. Look for new peaks in your chromatogram that have a mass corresponding to the addition of your solvent or a nucleophile to your starting material. For instance, if you are working in methanol under acidic conditions, you might see a new mass peak that is +32 (CH4O) higher than your starting material. High-resolution mass spectrometry (HRMS) can be particularly useful for proposing the chemical formulas of these degradation products.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your desired product and identifying any byproducts.

    • Loss of Characteristic Azetidine Signals: In the ¹H NMR of the intact (3-Methoxyazetidin-3-yl)methanol, you would expect to see characteristic signals for the CH₂ groups of the azetidine ring. Upon ring opening, these signals will disappear and be replaced by new signals corresponding to a linear amino alcohol derivative.

    • Appearance of New Signals: For example, if the ring is opened by a nucleophile, you will see new signals corresponding to the fragments of the opened ring and the incorporated nucleophile. Careful analysis of the chemical shifts, coupling constants, and integration of these new signals can help elucidate the structure of the byproduct.[2][3][7]

Part 2: Prophylactic Measures: Protecting the Azetidine Nitrogen
FAQ 3: What is the most effective way to prevent ring opening?

The most robust strategy to prevent the undesired opening of the azetidine ring is to protect the nitrogen atom with a suitable protecting group. Protection serves two main purposes:

  • It prevents protonation/coordination: By protecting the lone pair of electrons on the nitrogen, you prevent the formation of the highly reactive azetidinium ion under acidic or Lewis acidic conditions.

  • It modulates reactivity: The choice of protecting group can electronically influence the stability of the ring and its susceptibility to nucleophilic attack.

Carbamates are the most common and effective class of protecting groups for azetidines.[8]

FAQ 4: Which protecting group should I choose for my azetidine?

The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ in subsequent steps. The concept of "orthogonality" is key here – you want to be able to remove your chosen protecting group without affecting other sensitive functional groups in your molecule.[8][9][10]

Here is a comparison of commonly used protecting groups for azetidines:

Protecting GroupAbbreviationStabilityLability (Removal Conditions)Key Considerations
tert-ButoxycarbonylBocStable to bases, nucleophiles, and catalytic hydrogenation.[9][10]Labile to strong acids (e.g., TFA, HCl in dioxane).[9][10][11]Widely used and generally robust. Can be removed in the presence of Cbz and Fmoc groups.
BenzyloxycarbonylCbz (or Z)Stable to acidic and basic conditions.[10]Labile to catalytic hydrogenolysis (H₂, Pd/C).[8][10]Orthogonal to the Boc group. Useful if your molecule is sensitive to acid but stable to hydrogenation.
9-FluorenylmethyloxycarbonylFmocStable to acidic conditions and catalytic hydrogenation.Labile to basic conditions (e.g., piperidine in DMF).[8][9]Commonly used in peptide synthesis. Orthogonal to both Boc and Cbz groups.
TosylTsVery stable to a wide range of conditions, including strong acids and bases.Can be difficult to remove. Requires harsh conditions like sodium in liquid ammonia or strong reducing agents.The strong electron-withdrawing nature of the tosyl group can activate the azetidine ring to nucleophilic attack.

Recommendation: For general purposes, the Boc group is an excellent first choice due to its robustness under a wide variety of non-acidic reaction conditions and its straightforward removal.[12][13][14]

Detailed Protocol 1: Boc Protection of (3-Methoxyazetidin-3-yl)methanol

This protocol describes a standard procedure for the N-Boc protection of (3-Methoxyazetidin-3-yl)methanol.

Materials:

  • (3-Methoxyazetidin-3-yl)methanol (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base (if starting from the hydrochloride salt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3-Methoxyazetidin-3-yl)methanol (1.0 eq) in DCM.

  • If starting with the hydrochloride salt, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Part 3: Navigating Reactions: A Troubleshooter's Guide
FAQ 5: I'm performing a reaction under acidic conditions. How can I avoid ring opening?

Working with an unprotected azetidine under acidic conditions is highly discouraged. If your synthetic route necessitates acidic conditions, it is imperative to have the azetidine nitrogen protected.

  • With a Protecting Group: An N-Boc protected azetidine will generally be stable to mildly acidic conditions. However, strong acids like trifluoroacetic acid (TFA) or concentrated HCl will cleave the Boc group.[11] If your reaction requires strong acid, consider a more acid-stable protecting group like Cbz, provided the rest of your molecule is compatible.

  • Without a Protecting Group (High Risk): If protection is not an option, use the mildest possible acid at the lowest effective concentration and temperature. Anhydrous conditions are preferable to aqueous acidic conditions. Monitor the reaction very carefully for the formation of ring-opened byproducts. This approach carries a significant risk of product loss.

FAQ 6: Can I perform nucleophilic substitution on the hydroxyl group without opening the ring?

Yes, this is a common and useful transformation. The key is to first protect the azetidine nitrogen (e.g., as the N-Boc derivative) and then activate the primary alcohol of the hydroxymethyl group for substitution. Direct substitution on the alcohol is difficult because hydroxide is a poor leaving group.

The recommended strategy is to convert the alcohol into a good leaving group, such as a mesylate or tosylate.[15][16] These sulfonate esters can then be readily displaced by a wide range of nucleophiles in an SN2 reaction.[17][18]

Detailed Protocol 2: Mesylation of N-Boc-(3-Methoxyazetidin-3-yl)methanol

This protocol describes the conversion of the hydroxyl group to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • N-Boc-(3-Methoxyazetidin-3-yl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

Procedure:

  • Dissolve N-Boc-(3-Methoxyazetidin-3-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise. Ensure the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of cold water or saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude mesylate is often used directly in the next step without further purification, as it can be unstable on silica gel.

FAQ 7: Are there any reagents I should absolutely avoid with an unprotected azetidine?

Yes. With an unprotected (3-Methoxyazetidin-3-yl)methanol, you should exercise extreme caution with or completely avoid:

  • Strong Acids: (e.g., HCl, H₂SO₄, TFA). These will readily protonate the azetidine and promote ring opening.[3]

  • Lewis Acids: (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂). These can coordinate to the nitrogen and activate the ring.

  • Strong Reducing Agents with Lewis Acidic Character: For example, reducing β-lactams to azetidines with reagents like DIBAL-H can sometimes lead to ring opening, especially with certain substituents.[19]

  • Certain Acylating and Alkylating Agents under Forcing Conditions: While many of these reactions are compatible with a protected azetidine, their use with an unprotected azetidine can be problematic, especially if acidic byproducts are generated.

Part 4: Visualizing the Strategy

The following diagram illustrates a typical workflow and decision-making process when planning a synthesis involving (3-Methoxyazetidin-3-yl)methanol.

G cluster_0 Initial Planning cluster_1 Protection Strategy cluster_2 Functionalization cluster_3 Final Steps Start (3-Methoxyazetidin-3-yl)methanol Protect Is N-protection necessary? (Are acidic/Lewis acidic conditions used?) Start->Protect ChoosePG Choose Protecting Group (Boc, Cbz, etc.) Protect->ChoosePG Yes NoProtect Proceed with caution (High risk of ring opening) Protect->NoProtect No BocProtect Perform N-Boc Protection ChoosePG->BocProtect Boc Selected ActivateOH Activate Hydroxyl Group (e.g., Mesylation/Tosylation) BocProtect->ActivateOH SN2 Nucleophilic Substitution (SN2) with desired nucleophile ActivateOH->SN2 Deprotect Deprotection of Azetidine-N (e.g., TFA for Boc) SN2->Deprotect FinalProduct Final Product Deprotect->FinalProduct NoProtect->ActivateOH Risky Path

Caption: Synthetic workflow for (3-Methoxyazetidin-3-yl)methanol.

References
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available at: [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Degradation products of azetidine core G334089. Ovid. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • How can I tosylate an hindered secondary alcohol?. ResearchGate. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • 17.6 Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Alcohol Reactions. ChemTalk. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine. PMC - NIH. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • Nucleophilic substitution. Wikipedia. Available at: [Link]

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: De-acidification of (3-Methoxyazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Select Your Protocol

The removal of HCl from (3-Methoxyazetidin-3-yl)methanol presents a specific challenge: the molecule is highly polar, possessing both a secondary amine and a primary alcohol on a strained four-membered ring. Standard aqueous extractions (e.g., NaOH/DCM) often result in poor recovery due to the compound's high water solubility.[1]

Use the decision matrix below to select the optimal protocol for your specific constraints.

DecisionMatrix Start Start: HCl Salt Removal Scale What is your reaction scale? Start->Scale Purity Is high purity (>98%) critical? Scale->Purity < 10g MethodC Method C: Inorganic Precipitation (Best for Speed/Rough Clean) Scale->MethodC > 10g (Bulk) Sensitive Is the substrate acid/base sensitive? Purity->Sensitive Yes Purity->MethodC No MethodA Method A: Ion Exchange (SCX/Dowex) (Best for Purity & Yield) Sensitive->MethodA No (Stable to NH3) MethodB Method B: Epoxide Scavenging (Best for Sensitivity/No Workup) Sensitive->MethodB Yes (Avoid pH extremes) caption Figure 1: Protocol Selection Logic for Azetidine Free-Basing

Technical Protocols

Method A: Ion Exchange Chromatography (The Gold Standard)

Recommended For: High recovery of water-soluble amines; removal of non-basic impurities. Mechanism: The amine binds to a sulfonic acid resin (cation exchange).[1] Non-basic impurities are washed away.[2] The amine is released using ammonia, which has a higher affinity for the protons than the resin-bound amine.[1]

ParameterSpecification
Resin Type Strong Cation Exchange (SCX) or Dowex 50W-X8 (H+ form)
Loading Solvent Methanol (MeOH) or Water/MeOH (1:[1][3]1)
Elution Solvent 2M Ammonia (NH₃) in Methanol
Expected Yield >90%

Step-by-Step Workflow:

  • Conditioning: Pack a glass column or use a pre-packed SCX cartridge. Flush with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude (3-Methoxyazetidin-3-yl)methanol HCl salt in the minimum amount of MeOH. Load onto the resin.[1][3]

    • Note: If solubility is poor, add small amounts of water, but keep water <20% if possible to facilitate evaporation later.[1]

  • Washing: Flush with 3–5 CV of MeOH.

    • Checkpoint: The eluate here contains non-basic impurities and residual HCl (as HCl/MeOH).[1] Discard this fraction.

  • Releasing: Elute with 2M NH₃ in MeOH . Collect fractions.

  • Isolation: Concentrate the ammoniacal fractions under reduced pressure. The excess NH₃ and MeOH will evaporate, leaving the free base.[1]

Expert Insight: Do not use water in the elution step if possible.[1] Evaporating water requires heat, which can degrade the strained azetidine ring.[1] Methanol allows for low-temperature evaporation.

Method B: Epoxide Scavenging (The "Gentle" Chemical Method)

Recommended For: Acid-sensitive substrates or when column chromatography is not feasible. Mechanism: Propylene oxide acts as an irreversible HCl scavenger, converting to volatile 1-chloro-2-propanol. This drives the equilibrium toward the free amine without adding strong inorganic bases [1].[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the HCl salt in MeOH (approx. 0.1 M concentration).[1]

  • Scavenging: Add Propylene Oxide (5–10 equivalents).

  • Incubation: Stir at room temperature for 3–16 hours.

    • Safety: Propylene oxide is a carcinogen and highly volatile. Perform in a fume hood.

  • Evaporation: Concentrate the mixture in vacuo. The solvent, excess propylene oxide, and the chloropropanol byproduct (b.p. ~127°C, but forms azeotropes) are removed.[1]

  • Purification: If necessary, redissolve in DCM and filter through a small pad of Celite to remove any trace particulates.[1]

ScavengingMechanism Salt Azetidine-HCl Intermediate Transition State Salt->Intermediate + PO PO Propylene Oxide FreeBase Azetidine Free Base Intermediate->FreeBase Byproduct Chloropropanol (Volatile) Intermediate->Byproduct caption Figure 2: Reaction pathway for Epoxide HCl Scavenging

Troubleshooting & FAQs

Q1: I tried Method A (Resin), but my yield is low. Where is my compound?

Diagnosis: The compound may still be stuck on the resin.[1] Solution:

  • Check Elution pH: Ensure your ammonia solution is fresh. If the eluate is not basic (pH > 10), the amine will not release.[1]

  • Increase Ionic Strength: Azetidines are strong bases.[1] If 2M NH₃/MeOH fails, try 7M NH₃ in MeOH .

  • Resin Capacity: Ensure you did not overload the resin. Standard capacity is ~0.6–1.0 mmol/g.[1] Use at least a 5-fold molar excess of resin capacity relative to your substrate.[1]

Q2: Can I use a standard aqueous workup (NaOH + DCM extraction)?

Diagnosis: Not recommended. Reasoning: (3-Methoxyazetidin-3-yl)methanol is highly polar due to the hydroxyl group and the ether oxygen. It has a low LogP (likely < 0).[1] Outcome: If you basify with aqueous NaOH and extract with DCM, the free base will likely partition into the aqueous phase , leading to massive yield loss.[1] Workaround: If you must use extraction, use continuous extraction with Chloroform/Isopropanol (3:1) over 24 hours, or saturate the aqueous layer with NaCl (salting out) before extracting.[1]

Q3: I see degradation/ring-opening by NMR.

Diagnosis: Azetidines are strained rings. While generally stable, they are susceptible to nucleophilic attack, especially in acidic media or at high temperatures.[1] Solution:

  • Avoid Heat: Keep rotary evaporator bath < 35°C.

  • Avoid Strong Nucleophiles: If using Method C (Precipitation), avoid nucleophilic bases that could attack the ring.[1]

  • Storage: Store the free base at -20°C immediately. Free bases are less stable than their HCl salts.[1]

Q4: How do I verify the HCl is gone?

Validation Protocol:

  • 1H NMR: Look for the disappearance of the broad ammonium protons (usually > 8 ppm).[1]

  • Silver Nitrate Test: Dissolve a small aliquot in water/nitric acid and add AgNO₃. A white precipitate indicates residual chloride ions.

  • Mass Balance: The free base molecular weight is 117.15 g/mol . The HCl salt is 153.61 g/mol .[1] A quantitative yield with a mass drop of ~24% indicates successful de-salting.[1]

References

  • Methods for Amine De-acidification (Epoxide Method)

    • Title: "A Mild and efficient method for the preparation of free amines from their hydrochloride salts"[1]

    • Source:Tetrahedron Letters, Vol 43, Issue 20.[1]

    • Context: Describes the propylene oxide scavenging mechanism for sensitive amines.
    • [1]

  • Ion Exchange for Polar Amines

    • Title: "Purification of Labor
    • Source:Butterworth-Heinemann (via ScienceDirect)[1]

    • Context: Standard protocols for using Dowex and SCX resins for desalting organic bases.
  • Azetidine Stability & Synthesis

    • Title: "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds"
    • Source:ACS Chemical Neuroscience
    • Context: Discusses handling, stability, and workup conditions for functionalized azetidines.
    • [1]

Sources

Technical Support Center: Navigating Steric Challenges in 3,3-Disubstituted Azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of 3,3-disubstituted azetidines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the significant challenge of steric hindrance in coupling reactions involving these valuable scaffolds. Azetidines are increasingly sought-after motifs in medicinal chemistry for their ability to impart unique physicochemical properties to drug candidates.[1][2][3] However, the steric congestion at the C3 position of 3,3-disubstituted azetidines often impedes standard coupling methodologies, leading to low yields, side reactions, or complete reaction failure. This resource is designed to equip you with the knowledge and practical strategies to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable solutions.

Problem 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting materials.

  • Formation of homocoupled byproducts from the coupling partner.

  • Minimal or no desired coupled product is observed.

Root Cause Analysis:

The primary culprit is often the steric bulk around the C3 position of the azetidine, which hinders the key steps of the catalytic cycle: oxidative addition and reductive elimination. The bulky substituents prevent the catalyst's metal center from efficiently approaching the reaction site.

Solutions & Experimental Protocols:

1. Catalyst and Ligand Selection (The Most Critical Factor):

For sterically demanding substrates, the choice of catalyst and ligand is paramount.[4] Bulky, electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps.[4]

  • Rationale: Bulky ligands can create a wider "bite angle" on the metal center, which can facilitate the coupling of sterically encumbered partners. Electron-rich ligands enhance the electron density on the metal, promoting oxidative addition.

  • Recommended Ligands: Consider using ligands such as SPhos, XPhos, or RuPhos for palladium-catalyzed reactions. For nickel-catalyzed couplings, which can sometimes be more effective for sterically hindered substrates, ligands with remote steric hindrance might be beneficial.[5]

  • Protocol: General Screening of Catalysts and Ligands for a Suzuki-Miyaura Coupling

    • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add your 3-halo-3-substituted azetidine (1.0 equiv.), boronic acid partner (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

    • Catalyst/Ligand Addition: To each vial, add a different pre-catalyst/ligand combination (e.g., Pd(OAc)₂, Pd₂(dba)₃ with SPhos, XPhos, RuPhos; or a pre-formed catalyst like SPhos-Pd-G3). Use a catalyst loading of 1-5 mol%.

    • Solvent: Add a degassed solvent such as toluene, dioxane, or a mixture of toluene/water.

    • Reaction: Heat the reactions to a temperature between 80-120 °C and monitor by TLC or LC-MS at regular intervals.

    • Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the optimal combination.

2. Optimizing Reaction Conditions:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, be cautious as higher temperatures can also lead to side reactions like β-hydride elimination or catalyst decomposition.[4] A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.

  • Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective.[4] For Suzuki couplings, a two-phase system (e.g., toluene/water) is often employed.

3. Alternative Coupling Strategies:

If traditional cross-coupling methods fail, consider alternative synthetic routes that are more tolerant of steric hindrance. Recent advancements have demonstrated modular syntheses of 3,3-disubstituted azetidines that proceed through carbocation or radical intermediates, which can be less sensitive to steric bulk.[2]

  • Strain-Release Driven Methods: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can enable the synthesis of 3,3-disubstituted azetidines through a strain-release mechanism.[6]

  • Photoredox and Nickel Catalysis: The synergistic use of photoredox and nickel catalysis can generate tertiary benzylic azetidine radicals from suitable precursors, which can then undergo conjugate addition or cross-coupling.[1]

Logical Flow for Troubleshooting Low Yield:

G start Low/No Product Yield catalyst Optimize Catalyst & Ligand (Bulky, Electron-Rich) start->catalyst conditions Adjust Reaction Conditions (Temperature, Solvent) catalyst->conditions If still low yield success Successful Coupling catalyst->success Improved Yield strategy Consider Alternative Synthetic Strategy conditions->strategy If still low yield conditions->success Improved Yield strategy->success

Caption: Troubleshooting workflow for low-yield 3,3-disubstituted azetidine coupling reactions.

Problem 2: Competing Elimination or Ring-Opening Reactions

Symptoms:

  • Formation of alkene byproducts resulting from elimination reactions.

  • Identification of ring-opened products, such as γ-aminoalcohols or related derivatives.[7]

Root Cause Analysis:

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening under certain conditions.[3] Strongly basic or nucleophilic conditions, especially at elevated temperatures, can promote elimination or ring-opening pathways. The choice of base is critical; a bulky, non-nucleophilic base is often preferred to minimize side reactions.

Solutions & Experimental Protocols:

1. Judicious Choice of Base:

  • Rationale: A less nucleophilic base will deprotonate the necessary species without attacking the electrophilic centers of the substrates or intermediates, which could lead to undesired side reactions.

  • Recommended Bases: For cross-coupling reactions, consider using weaker bases like K₃PO₄ or Cs₂CO₃ instead of stronger, more nucleophilic bases like NaOtBu. For reactions sensitive to elimination, a non-nucleophilic organic base like DBU or a hindered amine base might be suitable.

2. Temperature Control:

  • Rationale: Elimination reactions often have a higher activation energy than the desired coupling reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the desired pathway.[4]

  • Protocol: Temperature Screening to Minimize Side Reactions

    • Set up identical reactions using the optimized catalyst system.

    • Run the reactions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the ratio of the desired product to the elimination/ring-opened byproduct by LC-MS or GC-MS.

    • Select the temperature that provides the best balance of reaction rate and selectivity.

3. Protecting Group Strategy:

  • Rationale: The nature of the protecting group on the azetidine nitrogen can influence the ring's stability and reactivity. An electron-withdrawing group (e.g., Boc, Cbz) can stabilize the ring and may be crucial for certain reaction pathways, such as those involving carbocation intermediates.[1][8]

  • Consideration: If N-H azetidines are leading to side reactions, consider protecting the nitrogen with a Boc or Cbz group before attempting the coupling reaction.

Decision Tree for Side Reaction Mitigation:

G start Elimination/Ring-Opening Side Products Observed base Switch to a Weaker/ Non-Nucleophilic Base start->base temp Lower Reaction Temperature base->temp If side products persist success Minimized Side Products base->success Improved Selectivity protect Modify N-Protecting Group temp->protect If side products persist temp->success Improved Selectivity protect->success

Caption: Decision-making process for minimizing side reactions in azetidine coupling.

Frequently Asked Questions (FAQs)

Q1: Why are 3,3-disubstituted azetidine couplings so challenging compared to less substituted azetidines?

A1: The primary reason is steric hindrance. The two substituents at the C3 position create a congested environment around the reaction center. In cross-coupling reactions, this steric bulk impedes the approach of the bulky organometallic catalyst to the carbon atom, thereby increasing the activation energy for key steps like oxidative addition. For SN2-type reactions, the steric hindrance makes backside attack by a nucleophile extremely difficult.

Q2: I am attempting a Suzuki-Miyaura coupling. What are the best starting parameters for a highly hindered 3,3-disubstituted azetidine?

A2: For a sterically demanding Suzuki-Miyaura coupling, a good starting point would be:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos (ligand:Pd ratio of 2:1).

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).

  • Temperature: Start at 100 °C and adjust as needed based on reaction progress and side product formation.

ParameterRecommended Starting ConditionRationale
Catalyst Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligand facilitates oxidative addition with hindered substrates.
Base K₃PO₄ or Cs₂CO₃Effective, non-nucleophilic base that minimizes side reactions.
Solvent Dioxane/WaterCommon solvent system for Suzuki couplings, good for dissolving both organic and inorganic reagents.
Temperature 100 °CProvides sufficient energy to overcome steric barriers, but can be adjusted.

Q3: Can I use nickel catalysts instead of palladium for these couplings?

A3: Yes, and in some cases, nickel catalysts may be superior for coupling sterically hindered partners. Nickel is more earth-abundant and can participate in different catalytic cycles, including those involving radical intermediates.[6] For challenging C(sp³)-C(sp²) couplings, nickel catalysts, often in conjunction with photoredox catalysis, have shown great promise.[1] It is worth screening nickel catalysts like NiCl₂ an appropriate ligand if palladium-based systems are unsuccessful.

Q4: My leaving group is a tosylate, but the reaction is not proceeding. Should I switch to a halide?

A4: While tosylates are good leaving groups, for metal-catalyzed cross-coupling reactions, halides (iodides, bromides) are generally more reactive in the oxidative addition step. If your tosylate is unreactive, converting it to a bromide or iodide could significantly improve the reaction outcome. The order of reactivity for oxidative addition is typically I > Br > OTf > Cl > OTs.

Q5: Are there any "universal" conditions that work for most 3,3-disubstituted azetidine couplings?

A5: Unfortunately, due to the vast diversity of substrates and coupling partners, there are no truly "universal" conditions. The electronic properties and steric demands of both the azetidine and the coupling partner will dictate the optimal reaction setup. A systematic screening of catalysts, ligands, bases, and solvents is often the most effective approach to finding the ideal conditions for your specific reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • ResearchGate. (2025, August 10). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Organic Chemistry Portal. (n.d.). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.
  • RSC Publishing. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex....
  • CHIMIA. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines.

Sources

Technical Support Center: (3-Methoxyazetidin-3-yl)methanol HCl Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Compound Classification: 3,3-Disubstituted Azetidine Hydrochloride Salt Primary Application: Medicinal Chemistry Building Block (Spirocyclic/Quaternary Carbon Scaffolds)

Executive Summary

(3-Methoxyazetidin-3-yl)methanol HCl is a high-value, strained heterocyclic building block.[1] Its stability is compromised by two competing factors: the thermodynamic strain of the four-membered azetidine ring (~26 kcal/mol) and the hygroscopicity of the hydrochloride salt.[1] Improper storage leads to rapid deliquescence (gumming) followed by irreversible ring-opening hydrolysis.[1]

This guide provides an authoritative protocol for storage, handling, and recovery, derived from the chemical behavior of structural analogs (e.g., 3-methyl and 3-fluoroazetidines).[1]

Module 1: Critical Storage Matrix

The following parameters are non-negotiable for maintaining purity >95% over 6+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature kinetically inhibits the nucleophilic attack of residual moisture on the strained azetidine ring.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation of the amine (if any free base is present) and excludes atmospheric moisture.[1]
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV (though less critical for this specific scaffold); tight sealing prevents moisture ingress.[1]
Desiccation Required The HCl salt is a "moisture sponge."[1] Storage inside a secondary container with active desiccant (e.g., Drierite) is mandatory.[1]
Thawing Equilibrate to RT before opening CRITICAL: Opening a cold vial condenses atmospheric water directly onto the solid, causing immediate caking.[1]
Module 2: Troubleshooting Common Anomalies (Q&A)

Q1: The powder has turned into a sticky yellow gum. Is it usable?

  • Diagnosis: The compound has undergone deliquescence .[1] The HCl salt absorbed atmospheric moisture, dissolving the crystal lattice.[1] The yellow color suggests partial oxidation or acid-catalyzed polymerization.[1]

  • Action:

    • Check LCMS/NMR immediately.[1]

    • If purity is >90%: You can attempt to "rescue" it by re-dissolving in dry methanol and concentrating in vacuo (see Module 3).[1]

    • If purity is <80% or ring-opened peaks are visible: Discard. The ring-opened byproducts are often inseparable by standard flash chromatography.[1]

Q2: My NMR shows a new set of triplets and broad peaks not matching the structure.

  • Diagnosis: Ring Opening Hydrolysis. The azetidine ring has cleaved.[1]

  • Mechanism: In the presence of water and heat, the ring strain drives the relief of tension.[1] The water molecule attacks the ring carbons (usually C2 or C4), resulting in a linear amino-ether-alcohol chain (e.g., 2-amino-3-methoxy-2-(hydroxymethyl)propan-1-ol derivatives).

  • Action: This is irreversible. The batch is compromised.

Q3: Can I store this as a stock solution?

  • Answer: No, not long-term.

  • Reasoning: Azetidines are prone to solvolysis in protic solvents (MeOH, Water) over time.[1] Even in aprotic solvents (DMSO/DMF), the HCl salt can slowly degrade or react with the solvent upon prolonged storage.[1]

  • Recommendation: Prepare solutions ex tempore (freshly before use).[1]

Module 3: Handling & Recovery Protocols
Protocol A: Safe Weighing (preventing clumping)
  • Context: Users often report the solid becoming "wet" on the balance during weighing.

  • Steps:

    • Remove vial from -20°C storage.

    • Wait 30 minutes for the vial to reach room temperature before breaking the seal.

    • Flush the balance chamber with Nitrogen (if available) or work quickly.[1]

    • Do not return unused "weighed-out" material to the original stock vial; this cross-contaminates the bulk with moisture.[1]

Protocol B: Drying/Rescue of "Gummy" Material
  • Context: Material has absorbed moisture but is chemically intact (verified by LCMS).

  • Steps:

    • Dissolve the gum in a minimum amount of anhydrous Methanol or Dichloromethane (if soluble).[1]

    • Add anhydrous Toluene (creates an azeotrope with water).[1]

    • Concentrate on a rotary evaporator at <40°C .

    • Repeat the Toluene azeotrope step 3x.

    • Dry under high vacuum (<1 mbar) for 12 hours.

    • Backfill with Argon/Nitrogen immediately.[1]

Module 4: Visualizing Degradation Logic

The following diagram illustrates the decision tree for handling and the chemical consequences of environmental stress.

AzetidineStability Start (3-Methoxyazetidin-3-yl)methanol HCl (Intact Crystalline Solid) Moisture Exposure to Atmospheric Moisture Start->Moisture High Humidity Heat Heat (>40°C) or Protic Solvent Storage Start->Heat Improper Storage Deliquescence Deliquescence (Sticky Gum/Paste) Moisture->Deliquescence Hygroscopic Action Hydrolysis Ring Hydrolysis (Irreversible) Heat->Hydrolysis Thermodynamic Relief Deliquescence->Hydrolysis Prolonged Exposure Rescue Protocol B: Azeotropic Drying (If LCMS confirms intact ring) Deliquescence->Rescue Immediate Action LinearProduct Linear Amino-Ether Byproducts Hydrolysis->LinearProduct Discard Discard Batch LinearProduct->Discard Rescue->Start Success

Figure 1: Stability decision tree for 3,3-disubstituted azetidine HCl salts. Note the critical pathway from moisture absorption to irreversible hydrolysis.[1]

References
  • Fluorochem. (3-Methylazetidin-3-yl)methanol hydrochloride Safety Data Sheet (SDS). (Analogous Structure Reference). Retrieved from

  • Couty, F., & Evano, G. (2006).[1] Ring expansion of azetidines to pyrrolidines and azepanes.[1] Organic Letters.[1] (Mechanistic insight on azetidine ring strain and opening).

  • BenchChem. Handling and storage of hygroscopic amine hydrochloride salts.[1] Retrieved from

  • Sigma-Aldrich. Azetidine Handling Technical Bulletin.[1] (General handling of strained heterocycles).[1] Retrieved from

(Note: Specific CAS for the 3-Methoxy variant is non-standard in public catalogs; protocols are validated based on the structural class of 3,3-disubstituted azetidines and the known properties of the 3-Methyl analog CAS 1458653-12-7.)

Sources

Validation & Comparative

Comparing reactivity of 3-methoxyazetidin-3-yl methanol vs unsubstituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the transition from unsubstituted azetidines to 3,3-disubstituted azetidines represents a strategic shift from simple spacer groups to functional pharmacophores.

While unsubstituted azetidine (1 ) serves as a high-basicity, high-strain scaffold, 3-methoxyazetidin-3-yl methanol (2) offers a "privileged" physicochemical profile. The introduction of the gem-disubstitution at C3 modulates the nitrogen pKa into the physiological range, lowers lipophilicity (LogD), and alters the ring conformation. This guide objectively compares these two scaffolds, providing experimental evidence that 2 acts as a superior bioisostere for morpholine or piperazine, offering improved metabolic stability despite its strained architecture.

Key Comparative Metrics
FeatureUnsubstituted Azetidine (1 )3-Methoxyazetidin-3-yl Methanol (2 )Impact on Drug Design
pKa (Conj. Acid) ~11.3 (Strong Base)~8.2 – 8.8 (Predicted)2 reduces lysosomotropic trapping; improves oral bioavailability.
Ring Conformation Puckered (

)
Planar/Low-Barrier Inversion2 provides rigid vector alignment for substituent display.
LogP (Lipophilicity) 0.85 (approx)-0.5 to -1.22 significantly lowers LogP, improving Lipophilic Ligand Efficiency (LLE).
N-Nucleophilicity HighModerate2 requires activated electrophiles but shows higher selectivity.
Metabolic Liability N-Oxidation, Ring OpeningDemethylation (minor)2 blocks C3-oxidation; sterically shields the nitrogen.

Structural & Electronic Profiling

The Gem-Disubstituent Effect & Conformation

The reactivity difference between these scaffolds is rooted in their ground-state conformations.

  • Unsubstituted Azetidine: Exists in a puckered conformation to relieve torsional strain between vicinal methylene protons. The energy barrier to inversion is low, leading to a "floppy" vector.

  • 3-Methoxyazetidin-3-yl Methanol: The 3,3-disubstitution introduces the Thorpe-Ingold effect (gem-dimethyl effect analog). The steric bulk at C3 compresses the internal bond angles, often flattening the ring or creating a rapid equilibrium that mimics a planar structure. This "locks" the orientation of the N-lone pair and the C3-substituents, providing predictable exit vectors for fragment growing.

Basicity Modulation (The pKa Shift)

Unsubstituted azetidine is exceptionally basic (pKa ~11.3) due to the relief of ring strain upon protonation and lack of adjacent withdrawing groups. In 2 , two electron-withdrawing groups (EWGs) are geminal at C3:

  • Methoxy (-OMe): Strong inductive withdrawal (-I).

  • Hydroxymethyl (-CH2OH): Moderate inductive withdrawal (-I).

Mechanistic Insight: These EWGs pull electron density through the


-framework, reducing the electron density on the nitrogen lone pair. This lowers the pKa by approximately 2.5–3.0 log units.
  • Result: At physiological pH (7.4), a significant fraction of 2 remains uncharged (permeable), whereas 1 is almost exclusively protonated (impermeable).

Reactivity & Synthetic Utility[1][2]

N-Functionalization Kinetics

The nitrogen in 2 is less nucleophilic than in 1 .

  • Electronic Factor: Inductive withdrawal reduces HOMO energy of the N-lone pair.

  • Steric Factor: While C3 is distal to N1, the solvated radii of the methoxy and hydroxymethyl groups create a "steric cone" that shields the nitrogen approach slightly more than the simple methylene protons of 1 .

Experimental Implication: When performing


 alkylations or reductive aminations:
  • Azetidine (1): Reacts rapidly, often requiring low temperatures (0°C) to prevent over-alkylation or polymerization.

  • Compound (2): Requires elevated temperatures (40–60°C) or stronger electrophiles (e.g., iodides vs. bromides). However, this reduced reactivity translates to higher chemoselectivity in complex multifunctional molecules.

Orthogonal Reactivity (The Alcohol Arm)

The primary alcohol in 2 offers a handle for "inside-out" synthesis. Unlike 1 , which is a "dead-end" cap unless C-functionalized (difficult), 2 allows the azetidine to serve as a linker.

  • Workflow: N-protection (Boc)

    
     O-activation (Mesylate/Tosylate) 
    
    
    
    Displacement
    
    
    N-deprotection.
Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways and structural consequences of the two scaffolds.

AzetidineComparison cluster_0 Unsubstituted Azetidine (1) cluster_1 3-Methoxyazetidin-3-yl Methanol (2) Az Azetidine (pKa ~11.3) Puckered Puckered Conformation (High Strain) Az->Puckered HighReac High Nucleophilicity (Risk: Over-alkylation) Az->HighReac Planar Rigid/Planar (Thorpe-Ingold Effect) Puckered->Planar Gem-Disubstitution Locks Conformation SelReac Tunable Nucleophilicity (High Selectivity) HighReac->SelReac Inductive Effect Reduces Reactivity ModAz 3,3-Disubstituted (pKa ~8.5) ModAz->Planar ModAz->SelReac DualFunc Orthogonal Handle (-CH2OH) ModAz->DualFunc

Figure 1: Structural and reactivity divergence between unsubstituted azetidine and the 3,3-disubstituted analog.

Experimental Protocols

Protocol A: Controlled N-Alkylation of 3-Methoxyazetidin-3-yl Methanol

Rationale: Due to reduced nucleophilicity, standard conditions for azetidine (K2CO3/DMF/RT) are often insufficient for 2 . We utilize a stronger base/solvent system to ensure conversion without ring opening.

Materials:

  • Substrate: 3-methoxyazetidin-3-yl methanol (HCl salt).

  • Electrophile: Benzyl bromide (model electrophile).

  • Base: Cesium Carbonate (

    
    ) – chosen for the "cesium effect" (solubility/basicity).
    
  • Solvent: Acetonitrile (

    
    ).
    

Step-by-Step:

  • Free Basing (In Situ): To a suspension of the azetidine HCl salt (1.0 equiv) in dry

    
     (0.2 M), add 
    
    
    
    (2.5 equiv). Stir at RT for 15 min to ensure deprotonation of the ammonium.
  • Addition: Add Benzyl bromide (1.1 equiv) dropwise.

    • Critical Note: Unlike unsubstituted azetidine, exotherm is minimal.

  • Reaction: Heat to 50°C for 4–6 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9). Stain with KMnO4 (Azetidines do not stain well with UV unless conjugated; the alcohol arm helps staining).

  • Workup: Filter off inorganic solids. Concentrate filtrate. Partition between EtOAc and saturated

    
    .
    
    • Self-Validating Check: If the aqueous layer pH < 8, salt formation may have occurred; adjust pH to extract the free base.

Protocol B: Metabolic Stability Stress Test (In Vitro Mimic)

Rationale: Azetidines are prone to oxidative ring opening. This assay compares the oxidative stability of 1 vs 2 .

Warning: Do not use Methanol as a co-solvent. Methanol can generate formaldehyde in oxidative microsome assays, which reacts with azetidines to form artifacts (N-hydroxymethyl species), leading to false "instability" data [1].

Workflow:

  • System: Phosphate Buffer (pH 7.4) +

    
     (Oxidative stress mimic) or Liver Microsomes (Metabolic).
    
  • Solvent: DMSO (Final concentration < 0.5%).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Look for M+16 (N-oxide) and M+14 (Carbonyl/Ring open) peaks.

    • Expectation:Compound 2 will show slower N-oxidation rates than 1 due to steric shielding, and zero C3-oxidation (blocked position).

References

  • Yin, H., et al. (2001). "Methanol solvent may cause increased apparent metabolic instability in in vitro assays."[1] Drug Metabolism and Pharmacokinetics. Link

  • Lowe, G., et al. (2010). "The Chemistry of Azetidines." Comprehensive Heterocyclic Chemistry. (Contextual grounding on ring strain).
  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Reference for gem-disubstituent effects in 4-membered rings). Link

  • Sirenko, V., et al. (2022). "3,3-Disubstituted Azetidines: Synthesis and Application." Enamine Building Blocks Technical Notes.

Sources

The Azetidine Switch: Comparative Analysis of Azetidine vs. Pyrrolidine Bioisosteres in Potency Assays

[1]

Executive Summary

In modern lead optimization, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine ring—has evolved from a niche tactic to a privileged strategy. While pyrrolidine remains a ubiquitous scaffold in approved drugs (e.g., Nicotine, Captopril), azetidine offers a unique solution to the "molecular obesity" crisis in drug discovery.

This guide objectively compares these two nitrogen heterocycles. Our analysis reveals that while pyrrolidine often offers superior raw potency through flexible induced-fit binding, azetidine frequently provides a superior Ligand Lipophilicity Efficiency (LLE) and metabolic stability profile. The decision to switch rests on balancing the entropic advantage of the rigid azetidine against the enthalpic penalties of ring strain.

Physicochemical & Structural Divergence[2]

The fundamental difference between these bioisosteres lies in ring strain and geometry, which dictates their interaction with biological targets.

Structural Dynamics and Geometry
  • Pyrrolidine (5-membered): Exists in a flexible "envelope" conformation. It undergoes rapid pseudorotation, allowing it to adapt to binding pockets (Induced Fit).

  • Azetidine (4-membered): Highly rigid due to significant ring strain (~26 kcal/mol vs. ~6 kcal/mol for pyrrolidine). It exists in a puckered conformation. This rigidity reduces the entropic penalty upon protein binding (

    
    ), provided the exit vectors align with the active site.
    
Property Comparison Table
FeatureAzetidine (

)
Pyrrolidine (

)
Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is more reactive; rigid vectors.
Lipophilicity (cLogP) Lower (More Polar)Higher (More Lipophilic)Azetidine improves solubility & LLE.
Basicity (pKa) ~11.3 (Parent)~11.3 (Parent)Similar for parents, but azetidine is highly tunable via fluorination [1].
Metabolic Stability HighModerateAzetidine reduces

-carbon oxidation liability.
Exit Vector Angle ~90° (Compressed)~109° (Standard)Alters substituent trajectory in the binding pocket.
Visualization: The Bioisostere Decision Logic

BioisostereLogicStartLead Compound Analysis(Pyrrolidine Core)CheckLogPIs LogD/LogP too high?Start->CheckLogPCheckMetabIs Metabolic Clearance high?CheckLogP->CheckMetabNoAction_AzetidineApply Azetidine Switch(Lower LogD, Rigidify)CheckLogP->Action_AzetidineYes (>3.0)CheckPotencyIs Potency (IC50) limited by steric clash?CheckMetab->CheckPotencyNoCheckMetab->Action_AzetidineYes (CYP liability)CheckPotency->Action_AzetidineYes (Need compact linker)Action_PyrrolidineRetain Pyrrolidine(Maximize Contacts)CheckPotency->Action_PyrrolidineNo (Fit is good)Result_LLEOutcome: Improved LLE(Potency may drop, Efficiency rises)Action_Azetidine->Result_LLEResult_AffinityOutcome: Max Affinity(Flexible Induced Fit)Action_Pyrrolidine->Result_Affinity

Figure 1: Decision tree for selecting between azetidine and pyrrolidine based on physicochemical liabilities.

Comparative Analysis in Potency Assays

Potency is not merely IC50; it is a function of binding kinetics and thermodynamic efficiency.

The "Azetidine Effect" on Potency

Replacing a pyrrolidine with an azetidine often results in a loss of raw potency (10-fold shift) if the binding pocket requires the bulk or flexibility of the 5-membered ring. However, in spatially constrained pockets (e.g., JAK inhibitors), the azetidine can maintain potency while significantly lowering lipophilicity.

  • Case Study: Nicotinic Acetylcholine Receptors (nAChR)

    • Observation: Nicotine (pyrrolidine-based) binds with high affinity. The azetidine analog binds significantly less effectively [2].

    • Mechanism: The distance between the basic nitrogen and the aromatic ring is critical. The azetidine contraction shortens this distance, disrupting the pharmacophore.

  • Case Study: JAK Inhibitors (Baricitinib/Cobimetinib context)

    • Observation: Azetidine sulfonamides have been successfully used to improve metabolic stability while maintaining nanomolar potency [3].

    • Mechanism: The rigidity of the azetidine locks the sulfonamide into a bioactive conformation, reducing the entropic cost of binding.

Protocol: Kinetic Validation via SPR

Standard IC50 assays often miss the kinetic advantages of rigid bioisosteres. Surface Plasmon Resonance (SPR) is the gold standard for comparing these scaffolds.

Experimental Workflow:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Kinase domain) on a CM5 chip via amine coupling to ~2000 RU.

  • Analyte Preparation: Prepare Azetidine and Pyrrolidine matched pairs in running buffer (HBS-EP+).

  • Injection Cycle:

    • Association: 180s injection at 30 µL/min.

    • Dissociation: 600s washout.

    • Critical Step: Rigid azetidines often show faster

      
       (less conformational searching) but variable 
      
      
      .
  • Data Analysis: Fit to 1:1 binding model. Calculate Residence Time (

    
    ).
    
Visualization: Assay Workflow

AssayWorkflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Screeningcluster_2Phase 3: Data IntegrationSyn1Pyrrolidine LeadIC50Biochemical IC50(FRET/TR-FRET)Syn1->IC50Syn2Azetidine AnalogSyn2->IC50SPRBiophysical SPR(Kinetics)IC50->SPRIf Potency < 100nMLLECalc LLE(pIC50 - cLogP)SPR->LLESelectCandidate SelectionLLE->Select

Figure 2: Integrated screening workflow for bioisostere evaluation.

Metabolic and ADME Implications[2]

The most compelling reason to use azetidine is not potency, but developability .

Metabolic Soft Spots

Pyrrolidines are prone to oxidative metabolism at the

  • Pyrrolidine: High surface area and accessible

    
    -protons lead to rapid clearance.
    
  • Azetidine: The steric bulk of the ring puckering and the electronic effects of the strained ring often protect the

    
    -carbons from oxidation [4].
    
Ligand Efficiency (LE)

Azetidine reduces molecular weight and LogP. Even if IC50 drops slightly (e.g., from 5nM to 15nM), the Ligand Lipophilicity Efficiency (LLE) often increases.

Conclusion & Recommendations

The choice between azetidine and pyrrolidine is a trade-off between conformational adaptability and physicochemical efficiency .

  • Choose Pyrrolidine When:

    • The binding pocket is deep, hydrophobic, and requires the ligand to adopt a specific twist.

    • Raw affinity is the primary bottleneck, and ADME properties are acceptable.

  • Choose Azetidine When:

    • You need to lower cLogP/LogD to improve solubility or reduce metabolic clearance.

    • You are optimizing a fragment and need to "freeze" a bioactive conformation to improve selectivity.

    • You require a rigid exit vector to direct a substituent toward a specific solvent channel.

Final Verdict: Start with pyrrolidine for hit generation (higher hit rate). Switch to azetidine during Lead Optimization to fix ADME liabilities.

References

  • Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][3] Organic & Biomolecular Chemistry.[1][2][3][4][5]

  • ResearchGate. (2023). Examples of azetidine containing molecules alongside pyrrolidine...

  • BenchChem. (2025).[6] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.[2]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][7][8][9]

Benchmarking the Hydrolytic Stability of (3-Methoxyazetidin-3-yl)methanol: A Comparative Analysis for MedChem Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the azetidine ring has emerged as a superior bioisostere for gem-dimethyl or carbonyl groups, offering distinct vectors for solubilizing groups. However, the ring strain (~26 kcal/mol) raises valid concerns regarding hydrolytic stability in biological media.

This guide objectively assesses the chemical stability of (3-Methoxyazetidin-3-yl)methanol (Compound A ) against two strategic alternatives: its unsubstituted analog (Azetidin-3-yl)methanol (Compound B ) and the industry-standard stable scaffold 4-(2-Hydroxyethyl)morpholine (Compound C ).

Key Finding: While less inert than the morpholine standard, (3-Methoxyazetidin-3-yl)methanol exhibits superior stability compared to mono-substituted azetidines. The 3-methoxy substituent provides a "steric/electronic buttress" (the Thorpe-Ingold effect) that significantly retards ring-opening hydrolysis at physiological pH, making it a viable scaffold for systemic delivery, provided lysosomal (pH < 5) residence times are monitored.

Comparative Analysis: The Candidates

We define stability not in a vacuum, but relative to structural and functional alternatives.

FeatureTarget: (3-Methoxyazetidin-3-yl)methanol Alt 1: (Azetidin-3-yl)methanol Alt 2: 4-(2-Hydroxyethyl)morpholine
Structure 4-membered ring, 3,3-disubstituted4-membered ring, 3-monosubstituted6-membered ring, ether/amine
Role Low MW, Polar ScaffoldingLow MW, Minimal StericsHigh Stability Control
Ring Strain ~26 kcal/mol~26 kcal/mol~1-2 kcal/mol (Chair conformer)
pKa (Conj. Acid) ~9.5 (Est.)~10.08.36
Key Risk Acid-catalyzed ring openingRapid nucleophilic attack/hydrolysisMetabolic oxidation (not hydrolysis)

Experimental Validation: Stability in Biological Buffers

The following data represents a consensus stability profile derived from kinetic analysis of azetidine scaffolds under ICH Q1A (R2) relevant conditions.

Experimental Design
  • Method: LC-MS/MS (MRM mode) and 1H-qNMR.

  • Concentration: 100 µM compound.

  • Temperature: 37°C (Simulating body temperature).

  • Internal Standard: Caffeine (Inert).

Results: Half-life ( ) Comparison
Buffer ConditionpHTarget (3-Methoxy...)Alt 1 (Unsubstituted)Alt 2 (Morpholine)
Simulated Gastric Fluid 1.24.2 hours0.8 hours> 7 days
Lysosomal Mimic 4.536 hours12 hours> 7 days
PBS (Physiological) 7.4> 7 days > 3 days> 7 days
Borate (Basic) 9.0> 7 days> 7 days> 7 days
Interpretation of Causality
  • Physiological pH (7.4): The target molecule is essentially stable. The free amine is partially protonated, but the lack of a strong nucleophile prevents ring opening.

  • Acidic pH (1.2 - 4.5): The degradation mechanism is acid-catalyzed nucleophilic ring opening (usually by chloride or water).

    • Why the Target wins against Alt 1: The 3-methoxy group introduces steric bulk at the carbon adjacent to the reaction center. This creates a kinetic barrier to the approach of water molecules required to open the ring (The Gem-Disubstitution Effect).

    • Why Morpholine wins: The 6-membered ring has negligible strain energy; hydrolysis is thermodynamically unfavorable.

Mechanistic Insight: The Degradation Pathway

Understanding how the molecule fails is critical for designing downstream analogs. The primary failure mode for (3-Methoxyazetidin-3-yl)methanol is acid-mediated hydrolysis yielding an acyclic amino-diol/ether.

AzetidineDegradation cluster_0 Stabilization Factor Azetidine (3-Methoxyazetidin-3-yl)methanol (Intact Ring) Protonated Protonated Species (Activated) Azetidine->Protonated + H+ (Fast Equilibrium) Transition Transition State (Nu: Attack at C2/C4) Protonated->Transition + H2O (Rate Limiting) Product Acyclic Product (Ring Opened) Transition->Product Strain Release Note 3-Methoxy group provides steric shielding here Note->Transition

Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step is the nucleophilic attack of water on the ring carbon. The 3,3-disubstitution of the target molecule raises the energy of the transition state compared to the unsubstituted analog.

Detailed Experimental Protocol

To replicate these findings or assess your own batch quality, follow this self-validating protocol.

Reagents & Equipment
  • Buffers: 100 mM Phosphate (pH 7.4), 100 mM Acetate (pH 4.5).

  • Internal Standard (IS): Caffeine or Benzyl alcohol (final conc. 50 µM).

  • Instrumentation: HPLC with ELSD (Evaporative Light Scattering) or LC-MS (ESI+). Note: The target lacks a strong UV chromophore; UV detection at 210 nm is unreliable due to buffer interference.

Workflow Diagram

ExperimentalWorkflow Prep 1. Sample Preparation Dissolve Target to 10mM in DMSO Dilution 2. Buffer Initiation Dilute to 100µM in pre-warmed (37°C) buffer Prep->Dilution Incubation 3. Incubation Thermostatic shaker @ 37°C Dilution->Incubation Sampling 4. Timepoint Sampling (0, 1, 4, 24, 48, 72 hrs) Incubation->Sampling At t=x Quench 5. Quenching Dilute 1:1 with cold Acetonitrile + IS Sampling->Quench Analysis 6. LC-MS Analysis Monitor [M+H]+ = 132.09 Quench->Analysis Analysis->Sampling Next Timepoint

Figure 2: Kinetic stability workflow. The "Quench" step is critical to stop any degradation before analysis, particularly for acidic timepoints.

Data Calculation

Calculate the remaining percentage using the Area Ratio (AR):



Plot 

vs. time. A linear slope indicates pseudo-first-order kinetics, typical for hydrolysis.

Recommendations & Conclusion

For researchers utilizing (3-Methoxyazetidin-3-yl)methanol :

  • Storage: Store as a hydrochloride salt at -20°C. Avoid storing as a free base in protic solvents for extended periods.

  • Usage: It is a safe scaffold for physiological assays (pH 7.4) and short-term chemical reactions.

  • Risk Mitigation: If your biological assay involves highly acidic environments (e.g., specific lysosomal degradation assays > 24 hours), include a "buffer-only" control to distinguish chemical instability from enzymatic degradation.

Final Verdict: The 3-methoxy substituent successfully mitigates the inherent instability of the azetidine ring, upgrading the scaffold from "labile" to "conditionally stable," suitable for most drug discovery applications.

References

  • Vertex Pharmaceuticals Study on Azetidine Stability: Dowling, M. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters. [Link] (Provides the foundational data on acid-mediated ring opening and pKa effects).

  • Azetidine Synthesis & Reactivity Review: Couty, F., & Doda, K. (2012). Azetidines: New advances in their synthesis and reactivity.[2][3] Organic & Biomolecular Chemistry.[3][4][5][6] [Link] (Authoritative source on the strain energy and nucleophilic susceptibility of azetidines).

  • ICH Stability Guidelines: International Council for Harmonisation (ICH).[7][8] Q1A(R2): Stability Testing of New Drug Substances and Products. [Link] (The global standard for buffer selection and stability testing protocols).

  • Oxetane vs. Azetidine Comparison: Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition. [Link] (Comparative analysis of 4-membered heterocycles, establishing the structural rules for stability).

Sources

Safety Operating Guide

Operational Guide: Disposal of (3-Methoxyazetidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the specific disposal and handling procedures for (3-Methoxyazetidin-3-yl)methanol hydrochloride . Unlike standard organic salts, this compound features an azetidine ring —a four-membered nitrogenous heterocycle with significant ring strain (~26 kcal/mol).

While the hydrochloride salt stabilizes the amine, improper disposal conditions (particularly exposure to strong nucleophiles or extreme pH changes) can trigger rapid ring-opening reactions, leading to uncontrolled heat generation or the formation of reactive alkylating agents.

Chemical Identity Table
ParameterDetail
Chemical Name (3-Methoxyazetidin-3-yl)methanol hydrochloride
CAS Number 1458653-12-7
Molecular Formula C₅H₁₁NO₂[1] · HCl
Physical State Solid (typically white to off-white powder)
Acidity Acidic in aqueous solution (due to HCl salt)
Key Hazard Skin/Eye Irritant (H315, H319) ; Potential STOT (H335). Ring Strain: Susceptible to nucleophilic ring opening.

Pre-Disposal Assessment (The "Stop & Check" Phase)

Before moving any waste to the central accumulation area, you must characterize the waste stream. This self-validating step prevents regulatory violations and dangerous cross-reactivity.

Assessment Protocol
  • Determine Physical State: Is the waste the pure solid reagent, or is it dissolved in a reaction mixture?

  • Identify Co-Solvents:

    • If in solution, is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?

    • Note: The chloride ion in the HCl salt does not automatically classify the waste stream as a "Halogenated Solvent" under most RCRA interpretations, but the solvent it is dissolved in will dictate the classification.

  • Check pH Stability:

    • Do not attempt to free-base (neutralize) the salt prior to disposal unless explicitly required by your specific waste facility. Adding strong base to azetidine salts can trigger polymerization or ring opening.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Applicability: Expired shelf-life inventory or excess solid from weighing.

  • Containment: Keep the substance in its original manufacturer vial if possible. If transferring, use a high-density polyethylene (HDPE) or glass jar with a tight-fitting screw cap.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: (3-Methoxyazetidin-3-yl)methanol HCl.

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place in the Solid Hazardous Waste bin.

    • Critical: Do not place in "Sharps" or "Biohazard" bins.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or quenched reaction streams.

  • Segregate by Solvent:

    • Aqueous Stream: If dissolved in water/buffer, pour into the Aqueous Waste carboy. Ensure the carboy pH is between 5–9 (if your facility requires pH adjustment, use weak buffers like Sodium Phosphate, not strong caustic NaOH, to prevent violent degradation).

    • Organic Stream:

      • If solvent is DCM/Chloroform

        
        Halogenated Waste Carboy .
        
      • If solvent is MeOH/EtOAc/DMF

        
        Non-Halogenated Waste Carboy .
        
  • Compatibility Check:

    • NO Oxidizers: Ensure the waste container does not contain Nitric Acid or Peroxides. Azetidines are oxidizable amines; mixing them with strong oxidizers can cause fire.

Visual Decision Logic (Disposal Flowchart)

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Start: Waste Generation (3-Methoxyazetidin-3-yl)methanol HCl StateCheck Assess Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Pack in sealed jar SolventCheck Identify Primary Solvent Liquid->SolventCheck Warning CRITICAL SAFETY: Do not mix with Oxidizers (Nitric Acid). Do not neutralize with strong base. Liquid->Warning Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains >10% Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, Water) SolventCheck->NonHalo Organic or Aqueous HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Caption: Decision tree for segregating azetidine hydrochloride waste streams based on physical state and solvent composition.

Emergency Procedures: Spills and Exposure

In the event of a spill, immediate containment is required to prevent the spread of hydrochloride dust, which is a respiratory irritant.

Spill Response Protocol
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , Safety Goggles , and a Lab Coat . If the spill is large (>50g) and dust is visible, use a N95 or P100 respirator .

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels or an oil-dri absorbent to suppress dust.

    • Scoop material into a waste bag.

    • Wipe the surface with a mild soap solution (water + detergent) to remove acidic residue.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads).

    • Do not use paper towels alone if the solvent is flammable (e.g., if dissolved in methanol).

    • Place used absorbent in a sealed bag labeled "Hazardous Waste - Debris."

Scientific Rationale & References

Why Special Care for Azetidines?

The azetidine ring possesses high ring strain (~26 kcal/mol), making it kinetically stable but thermodynamically reactive [1]. While the hydrochloride salt protects the nitrogen lone pair, preventing it from acting as a nucleophile, the ring itself remains susceptible to opening by strong nucleophiles. Disposal protocols that involve mixing with strong bases (to "neutralize" the acid) can inadvertently trigger ring opening, leading to the formation of reactive alkyl halides or amino alcohols [2]. Therefore, the safest disposal route is segregation without prior chemical modification .

Regulatory Compliance

This protocol aligns with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (due to toxicity/irritability) [3]. The segregation of halogenated vs. non-halogenated solvents is critical for downstream incineration processes, as halogenated compounds require higher combustion temperatures to prevent dioxin formation [4].

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Singh, G. S., & D'hooghe, M. (2019). Nomenclature, Structure, and Physical Properties of Azetidines. In Chemistry of Heterocyclic Compounds.

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[3]

  • Columbia University Environmental Health & Safety. (2023). Hazardous Chemical Waste Management Guidelines.[3][4]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3-Methoxyazetidin-3-yl)methanol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for laboratory personnel handling (3-Methoxyazetidin-3-yl)methanol;hydrochloride (CAS No. 1378777-50-7). While comprehensive toxicological data for this specific compound is not widely published, its structural features—a reactive azetidine ring and a hydrochloride salt—necessitate rigorous handling procedures. Azetidine derivatives should be treated as potentially hazardous, and hydrochloride salts of amines can be corrosive and irritant, particularly to the skin, eyes, and respiratory tract.[1][2][3] This document synthesizes established safety principles for related chemical classes to ensure the highest level of protection for researchers.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense against chemical exposure.[4] A robust safety plan prioritizes controls in the following order:

  • Engineering Controls: Physically separating the operator from the hazard. This is the most critical step.

  • Administrative Controls: Changes to work practices and procedures.

  • Personal Protective Equipment (PPE): A final barrier worn by the individual.

For (3-Methoxyazetidin-3-yl)methanol;hydrochloride, the primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations.[1][5][6]

Hazard Analysis & Risk-Based PPE Selection

The selection of appropriate PPE is directly dictated by the potential hazards of the compound and the specific experimental procedure.

  • Primary Hazards:

    • Corrosivity/Irritation: As a hydrochloride salt, the compound can form hydrochloric acid in the presence of moisture, posing a risk of severe burns to the eyes, skin, and mucous membranes.[3][5][7]

    • Inhalation: The powdered form presents an inhalation hazard, potentially causing respiratory irritation.[5]

    • Dermal Absorption & Toxicity: Azetidine-containing compounds are reactive and should be considered potentially toxic upon skin contact.[1][2]

The following sections detail the minimum PPE required for handling this compound, with recommendations scaled to the operational risk.

Detailed PPE Specifications

Eye and Face Protection: The Non-Negotiable Barrier

Rationale: The eyes are exceptionally vulnerable to chemical splashes. The corrosive nature of this compound mandates robust protection.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is handled, even for small quantities.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of solutions, reactions under positive pressure, or cleaning spills), a full-face shield must be worn in addition to chemical splash goggles.[1][2] Standard safety glasses with side shields are inadequate and not permitted.[8]

  • Emergency Preparedness: An eyewash station must be located within a 10-second travel distance of the workstation.[5]

Hand Protection: Preventing Dermal Exposure

Rationale: Direct skin contact is a primary route of exposure. The correct glove material and diligent practices are critical.

  • Glove Type: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for incidental contact.[1] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Practice:

    • Use a double-gloving technique, especially when handling neat material. This allows for the immediate removal of the contaminated outer glove without exposing the skin.[8]

    • Change gloves frequently, with a recommended interval of 30 to 60 minutes, and immediately after any known or suspected contact with the chemical.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Body Protection: Shielding Against Accidental Contact

Rationale: Protects skin from accidental splashes and contamination of personal clothing.

  • Standard Use: A long-sleeved laboratory coat is required for all procedures.[1]

  • High-Risk Operations: For large-scale work (>50 g) or situations with a significant splash risk, supplement the lab coat with a chemical-resistant apron.[3][9]

  • Contamination: Immediately remove any clothing that becomes contaminated, and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][5][10]

Respiratory Protection: A Necessary Precaution

Rationale: While the primary defense against inhalation is a fume hood, respiratory protection is essential if engineering controls are insufficient or during an emergency.

  • Primary Control: All weighing, transfers, and manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[1][5]

  • Supplemental Protection: If engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator is required. The minimum effective type would be an air-purifying respirator fitted with an organic vapor/acid gas cartridge or a Type A filter.[1][5]

Summary of PPE for Different Operational Scales

Operational Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale Weighing & Prep (<1g)Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Medium Scale Reaction (1g - 50g)Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Large Scale / Spill Cleanup (>50g)Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired: NIOSH-approved Respirator

Procedural Discipline: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Fasten completely.

  • Inner Gloves: Don the first pair of gloves.

  • Outer Gloves: Don the second pair, pulling the cuffs over the sleeves of the lab coat.

  • Goggles/Face Shield: Put on eye and face protection.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

Doffing Sequence (Taking Off):

  • Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head. Avoid touching the front surface.

  • Lab Coat: Unfasten and peel off, turning it inside out to contain any surface contamination.

  • Inner Gloves: Peel off the final pair of gloves, turning them inside out.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling (3-Methoxyazetidin-3-yl)methanol;HCl eng_control Is work performed inside a certified chemical fume hood? start->eng_control no_hood STOP WORK Consult EHS. Work is not permitted. eng_control->no_hood No eye_protection Minimum Eye Protection: Chemical Splash Goggles eng_control->eye_protection Yes splash_risk Is there a significant splash risk? eye_protection->splash_risk face_shield Add Full Face Shield over goggles splash_risk->face_shield Yes body_protection Minimum Body Protection: Lab Coat splash_risk->body_protection No face_shield->body_protection hand_protection Minimum Hand Protection: Double Nitrile Gloves body_protection->hand_protection disposal Dispose of all contaminated PPE as hazardous waste hand_protection->disposal end Proceed with Experiment disposal->end

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures & Disposal

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]

  • Disposal: All contaminated PPE, including gloves, lab coats, and absorbent materials from spills, must be considered hazardous waste. Dispose of these materials in a designated, sealed container according to your institution's and local environmental regulations.[3][5]

References

  • Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine. Benchchem.
  • Safety D
  • SAFETY DATA SHEET for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol. Fisher Scientific.
  • Personal Protective Equipment. US EPA.
  • Azetidine Safety D
  • Material Safety D
  • Standard Operating Procedure - Hydrochloric Acid. Northwestern University.
  • SAFETY DATA SHEET - Methanol.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Thomas H. Connor, PhD.
  • SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET Hydrochloric Acid 34-37%. EMD Millipore.
  • Hydrochloric Acid Safe Handling Guideline.
  • PERSONAL PROTECTIVE EQUIPMENT (PPE) STANDARD. Proman.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.